2-(2,3-Dimethoxyphenyl)cyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h5,7,9-10,12,15H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQMUVUAKSPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2,3-Dimethoxyphenyl)cyclohexanol from dimethoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 2-(2,3-Dimethoxyphenyl)cyclohexanol from 2,3-Dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2,3-dimethoxyphenyl)cyclohexanol, a valuable chemical intermediate for drug discovery and development. We present two robust synthetic pathways starting from the readily available precursor, 2,3-dimethoxybenzaldehyde. The primary focus is a highly efficient one-pot Grignard reaction, offering a direct route to the target molecule. An alternative two-step approach, involving a base-catalyzed aldol condensation followed by catalytic hydrogenation, is also detailed for contexts where different strategic considerations are paramount. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and discussions on process optimization and safety.
Introduction
The synthesis of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. Aryl-substituted cyclohexanols are privileged structures found in a variety of pharmacologically active compounds. The title compound, 2-(2,3-dimethoxyphenyl)cyclohexanol, represents a versatile building block. Its structure is analogous to key fragments of molecules like Tramadol, where a substituted phenyl group is attached to a cyclohexanol ring, indicating its potential for generating new chemical entities for screening and development.[1][2]
This guide provides a detailed exposition of reliable methods for the synthesis of this target molecule. The choice of 2,3-dimethoxybenzaldehyde as a starting material is strategic, as the dimethoxy substitution pattern is prevalent in numerous natural products and synthetic drugs, offering a handle for further functionalization. We will explore two distinct and effective synthetic strategies, providing the underlying chemical principles and step-by-step protocols necessary for successful laboratory execution.
Retrosynthetic Analysis
A retrosynthetic analysis of 2-(2,3-dimethoxyphenyl)cyclohexanol reveals two primary logical disconnections. The C-C bond between the aromatic ring and the cyclohexanol ring can be disconnected to identify a nucleophilic cyclohexyl synthon and an electrophilic benzaldehyde. Alternatively, the bond can be formed via an initial condensation followed by reduction.
Caption: Retrosynthetic pathways for the target molecule.
Primary Synthetic Pathway: Grignard Reaction
The most direct and atom-economical approach to the target molecule is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a cyclohexylmagnesium halide to the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde.[3][4]
Reaction Scheme & Mechanism
Step 1: Formation of the Grignard Reagent Cyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form cyclohexylmagnesium bromide.
Step 2: Nucleophilic Addition The Grignard reagent attacks the aldehyde, forming a magnesium alkoxide intermediate.
Step 3: Acidic Workup The intermediate is hydrolyzed with a weak acid (e.g., aqueous NH₄Cl) to yield the final product, 2-(2,3-dimethoxyphenyl)cyclohexanol.
Caption: Workflow for the Grignard synthesis pathway.
Detailed Experimental Protocol
Materials & Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Dropping funnel and reflux condenser, oven-dried
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnesium turnings
-
Cyclohexyl bromide
-
2,3-Dimethoxybenzaldehyde
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for extraction and purification
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in the three-neck flask under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), add a single crystal of iodine or gently warm the flask.[5]
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5][6]
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve 2,3-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure 2-(2,3-dimethoxyphenyl)cyclohexanol.
-
Causality and Field-Proven Insights
-
Solvent Choice: Anhydrous diethyl ether or THF is critical. Grignard reagents are strong bases and will react with any protic solvent, including water, quenching the reagent.[3]
-
Inert Atmosphere: The exclusion of atmospheric oxygen and moisture is paramount to prevent oxidation of the Grignard reagent and ensure high yields.
-
Steric Hindrance: The ortho-methoxy group on the benzaldehyde may slightly hinder the approach of the bulky cyclohexyl nucleophile. Running the reaction at 0 °C helps to control the reaction rate and minimize side reactions. A similar protocol for the more hindered 2,6-dimethoxybenzaldehyde demonstrates the feasibility of this reaction despite steric challenges.[5]
-
Side Reactions: A common side reaction is the formation of bicyclohexyl through the coupling of the Grignard reagent with unreacted cyclohexyl bromide. This can be minimized by slow addition of the halide during reagent formation.
Alternative Synthetic Pathway: Aldol Condensation & Reduction
An alternative two-step synthesis provides a different strategic approach, which can be advantageous if the Grignard pathway proves problematic or if related α,β-unsaturated ketone intermediates are desired.
Step 1: Crossed Aldol Condensation
This step involves the base-catalyzed condensation of cyclohexanone with 2,3-dimethoxybenzaldehyde. Since the aldehyde lacks α-hydrogens, it can only act as an electrophile, preventing self-condensation and leading to a single primary product.[7]
Reaction Scheme: Cyclohexanone is deprotonated by a base (e.g., NaOH) to form a nucleophilic enolate, which then attacks the aldehyde. Subsequent dehydration yields the conjugated enone, 2-(2,3-dimethoxybenzylidene)cyclohexan-1-one.[8][9]
Experimental Protocol:
-
Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.[8]
-
Stir the mixture at room temperature until a precipitate forms (typically several hours to overnight).
-
Filter the solid product, wash with cold water and ethanol, and dry to yield the α,β-unsaturated ketone.
Step 2: Catalytic Hydrogenation
The intermediate enone is then fully reduced to the target cyclohexanol. This requires the reduction of both the carbon-carbon double bond and the ketone.
Reaction Scheme: The enone is subjected to catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This process typically reduces the alkene first, followed by the ketone, to yield the saturated alcohol.[10][11]
Experimental Protocol:
-
Dissolve the 2-(2,3-dimethoxybenzylidene)cyclohexan-1-one in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the product via column chromatography.
Characterization of the Final Product
The successful synthesis of 2-(2,3-dimethoxyphenyl)cyclohexanol should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methoxy protons (~3.8-3.9 ppm, singlets, 6H), aromatic protons (~6.8-7.1 ppm, multiplet, 3H), cyclohexyl protons (broad multiplets, ~1.2-2.0 ppm, 10H), and the carbinol proton (-CH-OH, ~3.5-4.5 ppm, multiplet, 1H). |
| ¹³C NMR | Peaks for two distinct methoxy carbons, six aromatic carbons (four substituted, two unsubstituted), and six cyclohexyl carbons, including the carbon bearing the hydroxyl group (~70-80 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. C-O stretching for the alcohol and ether groups around 1050-1250 cm⁻¹. Aromatic C=C stretches around 1500-1600 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₂O₃ = 250.33 g/mol ). Fragmentation patterns may show loss of water or other characteristic fragments. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
| Reagent/Process | Hazard | Precautionary Measures |
| Diethyl Ether/THF | Extremely flammable, peroxide former. | Work away from ignition sources. Use anhydrous grade and test for peroxides if the container has been opened for an extended period. |
| Grignard Reagents | Pyrophoric, highly reactive with water and protic solvents. | Handle under an inert atmosphere. Quench slowly and carefully with cooling. |
| Sodium Hydroxide (NaOH) | Caustic, causes severe skin and eye burns. | Handle with appropriate gloves and eye protection. |
| Catalytic Hydrogenation (H₂) | Highly flammable and explosive gas. | Use a properly maintained hydrogenation apparatus. Ensure the system is purged with an inert gas before introducing hydrogen. Work in a well-ventilated area. |
Conclusion
This guide has detailed two effective and reliable synthetic routes for the preparation of 2-(2,3-dimethoxyphenyl)cyclohexanol from 2,3-dimethoxybenzaldehyde. The Grignard reaction offers a direct, one-pot synthesis that is highly efficient for this class of transformation. The alternative two-step aldol condensation-reduction pathway provides strategic flexibility and access to useful intermediates. Both methods are grounded in well-established organic chemistry principles and can be readily implemented in a standard laboratory setting. The protocols and insights provided herein should empower researchers to successfully synthesize this valuable building block for application in medicinal chemistry and materials science.
References
-
Grignard Reaction. [Link]
- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. Semantic Scholar. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig Reaction - Common Conditions. The University of Sheffield. [Link]
-
A synthesis of 2-(2 : 3-dimethoxyphenyl)cyclohexanone. Journal of the Chemical Society (Resumed). [Link]
-
(a) Cyclohexene hydrogenation curves, (b) successive hydrogenations of... ResearchGate. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information. [Link]
-
Catalytic Hydrogenation of Cyclohexene. Universidad Nacional de Salta. [Link]
-
-
Grignard Reaction. Web Pages. [Link]
-
-
Aldol condensation of benzaldehyde with cyclohexanone in three... ResearchGate. [Link]
-
Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,2R)-rel-. US EPA. [Link]
-
Aldol condensation experiment. Scribd. [Link]
-
What is the name of the product formed by a double aldol condensation between 4-methoxybenzaldehyde and cyclohexanone? Homework.Study.com. [Link]
-
3-cyclohexyl-2-bromopropene. Organic Syntheses. [Link]
-
2,3-Dimethoxyphenol. National Center for Biotechnology Information. [Link]
-
Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. ChemistryHall. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. Springer. [Link]
-
Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ACG Publications. [Link]
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]
- Process for the preparation of cyclohexanol.
-
Origin of the Increase in the Selectivity of Ru Catalysts with the Addition of Amines in the Presence of ZnSO4 for the Selective Hydrogenation of Benzene to Cyclohexene. MDPI. [Link]
-
2,3-dimethyl cyclohexanol (mixture of isomers). The Good Scents Company. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Cyclohexanol, 2-((3,4-dimethoxyphenyl)methylene)-6-methyl. PubChemLite. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
Sources
- 1. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. ing.unsa.edu.ar [ing.unsa.edu.ar]
Mass spectrometry fragmentation pattern of substituted cyclohexanols
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Substituted Cyclohexanols
Authored by: A Senior Application Scientist
Introduction
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of organic molecules.[1][2] For drug development professionals and researchers working with cyclic alcohols, a deep understanding of fragmentation patterns is crucial for the unambiguous identification of substituted cyclohexanols and their metabolites. This guide provides a comprehensive overview of the core fragmentation pathways of substituted cyclohexanols under electron ionization (EI), offering insights into how substituent position, type, and stereochemistry influence the resulting mass spectra.
The ionization of a molecule in an EI mass spectrometer results in the formation of a molecular ion (M+•), which is often unstable and fragments into smaller, more stable ions. The fragmentation of substituted cyclohexanols is primarily governed by two key pathways: dehydration and alpha-cleavage.[3][4] The interplay of these and other fragmentation routes, such as ring cleavage, provides a unique fingerprint for each molecule.
I. Core Fragmentation Mechanisms
The fragmentation of the cyclohexanol ring system under electron ionization is a complex process directed by the hydroxyl group and the nature and position of other substituents. The most prevalent fragmentation pathways are dehydration, alpha-cleavage, and various forms of ring cleavage.
A. Dehydration (Loss of H₂O)
One of the most characteristic fragmentations of alcohols in mass spectrometry is the loss of a neutral water molecule (18 Da).[3][4] This dehydration process results in the formation of a radical cation with a mass of [M-18]+•. For cyclohexanol, this would result in a prominent peak at m/z 82.[5] The mechanism of water loss can be complex and may involve hydrogens from different positions on the ring. Studies on deuterated cyclohexanols have shown that both 1,4- and 1,3-eliminations can occur.
The propensity for dehydration is significantly influenced by the stereochemistry of the molecule. For instance, in stereoisomeric cyclohexanediols, the rate of water loss is much greater for the trans isomers, suggesting that the spatial arrangement of the hydroxyl groups and ring hydrogens plays a crucial role in the transition state of the elimination reaction.
B. Alpha-Cleavage
Alpha-cleavage is another dominant fragmentation pathway for alcohols and is initiated by the localization of the positive charge on the oxygen atom.[3][4][6] This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This cleavage results in the formation of a resonance-stabilized oxonium ion and a neutral radical.[6] For a generic substituted cyclohexanol, alpha-cleavage can lead to ring opening and the formation of various fragment ions.
The position of substituents on the cyclohexanol ring will direct the alpha-cleavage pathway. The cleavage will preferentially occur to generate the most stable carbocation and/or radical. The base peak in the mass spectrum of unsubstituted cyclohexanol at m/z 57 is a result of a complex fragmentation process that is initiated by alpha-cleavage.[7]
C. Ring Cleavage and Subsequent Fragmentations
Following initial ring opening via alpha-cleavage, a series of subsequent fragmentations can occur, leading to a cascade of smaller ions. These often involve the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆). For instance, the fragmentation of cyclohexane, the parent hydrocarbon, shows characteristic losses of ethene, leading to a base peak at m/z 56 ([C₄H₈]⁺).[8] While the hydroxyl group significantly alters the fragmentation, these underlying ring cleavage patterns can still be observed.
The presence of substituents adds further complexity to the ring cleavage patterns. The substituent can be lost as a radical, or it can influence the stability of the fragment ions, thereby directing the fragmentation cascade down a particular path.
II. Influence of Substituents on Fragmentation Patterns
The nature, position, and stereochemistry of substituents on the cyclohexanol ring have a profound impact on the observed fragmentation patterns.
A. Alkyl Substituents
Alkyl groups, such as methyl or ethyl groups, can influence fragmentation in several ways:
-
Directing Alpha-Cleavage: An alkyl group on the ring can influence which C-C bond is broken during alpha-cleavage, favoring the formation of a more substituted and therefore more stable radical.
-
Promoting Dehydration: The presence of alkyl groups can affect the rate and regioselectivity of dehydration reactions. Studies on 2-methylcyclohexanol have shown that the cis and trans isomers yield different distributions of methylcyclohexene isomers upon dehydration, indicating a stereochemical influence on the elimination process.[9][10][11]
-
Side-Chain Fragmentation: For larger alkyl substituents, fragmentation within the side chain itself can occur, often through McLafferty rearrangements if a carbonyl group is present elsewhere in the molecule or through simple C-C bond cleavages.[12]
B. Stereochemical Effects
The stereoisomerism of substituted cyclohexanols can lead to significant differences in their mass spectra. As mentioned earlier, the dehydration of cis and trans isomers of 2-methylcyclohexanol produces different product ratios.[9][10][11] This is because the stereochemistry of the leaving group (-OH) and the abstracted proton influences the geometry of the transition state for the elimination reaction.
Similarly, studies on cis- and trans-4-t-butylcyclohexanols have also highlighted the role of stereoisomerism in directing fragmentation pathways.[13] While detailed mechanisms can be complex, the general principle is that the spatial arrangement of atoms influences the feasibility of certain bond cleavages and rearrangements.
III. Experimental Protocol: GC-MS Analysis of Substituted Cyclohexanols
Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like substituted cyclohexanols.[1][2][14]
A. Sample Preparation
-
Dissolution: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Derivatization (Optional): For compounds with multiple polar groups or for improved chromatographic separation, derivatization may be necessary. A common method is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[15] This can also provide additional structural information from the fragmentation of the TMS derivative.[15]
-
Concentration: Adjust the concentration of the sample to be within the linear range of the detector. A typical starting concentration is 1 mg/mL.
B. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent quadrupole or time-of-flight mass spectrometer.[16]
-
Column: A non-polar or medium-polarity capillary column, such as a HP-5MS UI (30 m x 0.25 mm x 0.25 µm), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 250-300°C. The specific program should be optimized for the separation of the compounds of interest.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[17]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to a value sufficiently high to include the molecular ion of the expected compounds.
-
IV. Data Presentation and Visualization
A. Tabular Summary of Key Fragmentations
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Identity |
| Cyclohexanol | 100 | 82 ([M-H₂O]⁺•), 57 (Base Peak, [C₄H₉]⁺ or [C₃H₅O]⁺ after rearrangement) |
| 2-Methylcyclohexanol | 114 | 96 ([M-H₂O]⁺•), 71, 58 |
| 4-tert-Butylcyclohexanol | 156 | 141 ([M-CH₃]⁺), 99, 57 (Base Peak) |
B. Visualization of Fragmentation Pathways
Dehydration of Cyclohexanol
Caption: Dehydration of Cyclohexanol
Alpha-Cleavage of a Substituted Cyclohexanol
Caption: Alpha-Cleavage Pathway
V. Conclusion
The mass spectral fragmentation of substituted cyclohexanols is a predictable yet intricate process. A thorough understanding of the fundamental mechanisms of dehydration, alpha-cleavage, and ring cleavage, coupled with an appreciation for the directing effects of substituents and stereochemistry, is paramount for the accurate structural elucidation of these important compounds. By employing standardized GC-MS protocols and careful interpretation of the resulting mass spectra, researchers and drug development professionals can confidently identify and characterize substituted cyclohexanols in complex matrices.
References
-
Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Journal of Chemical Education. [Link]
-
Studies of Stereoisomerism by Photoionization Mass Spectrometry. Fragmentation of cis- and trans-4-t-Butylcyclohexanols. Journal of the American Chemical Society. [Link]
-
Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography−Mass Spectroscopy (GC−MS). Sci-Hub. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. ResearchGate. [Link]
-
Alcohol Dehydration. Lakeland University. [Link]
-
Cyclohexanol Mass Spec. Reddit. [Link]
-
EI Mass spectrum of the TMS derivative of cyclohexanol. ResearchGate. [Link]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
The Fragmentation Mechanism of Cyclobutanol. Canadian Science Publishing. [Link]
-
Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. ResearchGate. [Link]
-
Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. ResearchGate. [Link]
-
Suppression of Fragmentation in Mass Spectrometry. Kyushu University. [Link]
-
field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. CORE. [Link]
-
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. PMC. [Link]
-
Suppression of Fragmentation in Mass Spectrometry. Analytical Chemistry. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
gc-ms gas chromatography: Topics by Science.gov. Science.gov. [Link]
-
C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]
-
Mass Spectrometry. MSU chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Alpha (α) Cleavage. Chemistry Steps. [Link]
-
What are the masses of the charged fragments produced in the following cleavage pathways?. Vaia. [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]
-
Mechanisms of ion decomposition. University of Bristol. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]
-
How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. [Link]
-
Cyclohexanol. NIST WebBook. [Link]
-
mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]
-
A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. HAL Open Science. [Link]
-
Substituent effects in the mass spectral fragmentation of some phenoxaphosphinic acids. Journal of the Chemical Society B: Physical Organic. [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vaia.com [vaia.com]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub. Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography−Mass Spectroscopy (GC−MS) / Journal of Chemical Education, 2011 [sci-hub.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gc-ms gas chromatography: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
X-ray Crystallography of 2-Arylcyclohexanol Diastereomers: A Technical Guide
Executive Summary
In pharmaceutical development, the stereochemical assignment of 2-arylcyclohexanol scaffolds is non-trivial. While NMR spectroscopy (
This guide details the end-to-end workflow for crystallizing and solving the structures of 2-arylcyclohexanol diastereomers, addressing the specific challenges of low-melting "oily" intermediates and light-atom absolute structure determination.
Stereochemical Fundamentals & Conformational Landscape[1]
The 2-arylcyclohexanol motif exists as two diastereomers: cis and trans.[1][2] Their biological activity often diverges significantly (e.g., Tramadol, where the cis-isomer is the marketed analgesic).
The Conformational Challenge
Unlike simple cyclohexanes, 2-arylcyclohexanols are subject to competing forces:
-
Steric Bulk (A-Values): The aryl group (A-value ~3.0 kcal/mol) strongly prefers the equatorial position.
-
Intramolecular H-Bonding: The hydroxyl group may adopt an axial orientation to engage in an
interaction with the adjacent aryl ring, particularly in non-polar environments.
| Feature | Trans-Isomer | Cis-Isomer |
| Configuration | (1R, 2R) or (1S, 2S) | (1R, 2S) or (1S, 2R) |
| Preferred Conformation | Diequatorial (typically) | Equatorial (Aryl) / Axial (OH) |
| Key Interaction | Minimal intramolecular H-bonding | Strong |
| Crystallization Tendency | Higher melting point (usually) | Lower melting point (often oil/waxy) |
Experimental Workflow: From Oil to Structure
The primary bottleneck in this field is that 2-arylcyclohexanols often exist as oils or low-melting solids due to disrupted crystal packing.[2] The following workflow integrates derivatization strategies to overcome this.
Workflow Visualization
Figure 1: Decision tree for crystallographic analysis of 2-arylcyclohexanols, emphasizing derivatization for non-crystalline samples.
Protocol 1: Heavy-Atom Derivatization (The "Crystal Hook")
If the neat alcohol fails to crystallize, convert it to a p-nitrobenzoate or p-bromobenzoate ester.[2] This serves two purposes:
-
-Stacking: The nitro/bromo-aryl group introduces strong intermolecular
- stacking, facilitating lattice formation.[2] -
Anomalous Scattering: The Br atom (or even O atoms in nitro groups) provides anomalous signal for absolute configuration assignment.
Step-by-Step Derivatization:
-
Dissolve 2-arylcyclohexanol (50 mg) in dry pyridine (0.5 mL).
-
Add p-nitrobenzoyl chloride (1.2 equiv) and DMAP (catalytic).[2]
-
Stir at RT for 4 hours (monitor by TLC).
-
Quench with saturated
, extract with DCM. -
Pass through a short silica plug.[2] The product is usually a solid.
Protocol 2: Crystallization via Vapor Diffusion
Direct evaporation often yields amorphous films for these molecules.[2] Vapor diffusion is superior for growing diffraction-quality single crystals.[2]
-
Inner Vial: Dissolve 5-10 mg of the derivative in a "good" solvent (e.g., Acetone or THF). Use the minimum volume to ensure solubility.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).
-
Seal & Wait: Cap the outer jar tightly. The volatile poor solvent diffuses into the rich solvent, slowly increasing supersaturation.
-
Harvest: Check after 24-72 hours. Crystals will appear as prisms or needles.[2]
Data Acquisition & Structural Analysis[3][4][5][6][7][8]
Source Selection: Copper (Cu) vs. Molybdenum (Mo)
For 2-arylcyclohexanols (C, H, O, N atoms), Cu-K
-
Why: The anomalous scattering signal (
) for Oxygen is negligible with Mo radiation but measurable with Cu radiation. -
Cryo-cooling: Collect data at 100 K. This freezes ring conformational dynamics and reduces thermal motion (atomic displacement parameters), essential for resolving the chair/boat geometry.
Absolute Configuration Determination
The standard metric is the Flack Parameter (
-
(with
): Correct absolute structure. - : Inverted structure (flip the model).
- : Racemic twin or wrong space group.[2]
Critical Check: If your refinement yields a Flack parameter of
Conformational Analysis: The Cremer-Pople Parameters
To rigorously define the ring shape (beyond visual inspection), calculate the Cremer-Pople puckering parameters (
Visualizing the intramolecular hydrogen bond is crucial for explaining reactivity. In the cis-isomer, look for an
Structural Logic Diagram
Figure 2: Analytical pathway from raw diffraction data to chemical insight.
References
-
Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2] Link
-
Parsons, S., & Flack, H. D. (2004). Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60, s61. Link
-
Desiraju, G. R. (2002).[2] Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573.[2] Link[2]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 20(6), 712-717.[2] Link[2]
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link[2]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Dimethoxybenzene Derivatives for Drug Development Professionals
Abstract
Dimethoxybenzene derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Their therapeutic efficacy, however, is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth exploration of the key physicochemical characteristics of dimethoxybenzene isomers—1,2- (veratrole), 1,3-, and 1,4-dimethoxybenzene—offering a crucial knowledge base for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical methodologies for evaluating critical parameters such as aqueous solubility, lipophilicity, and metabolic stability, providing field-proven insights and detailed experimental protocols to empower rational drug design and optimization.
Introduction: The Significance of the Dimethoxybenzene Scaffold in Medicinal Chemistry
The dimethoxybenzene motif is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents spanning various indications.[1] The strategic placement of methoxy groups on the benzene ring profoundly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.[2] Molecules incorporating this moiety have demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] Understanding and optimizing the physicochemical properties of this core structure are paramount to translating these promising biological activities into viable drug candidates with favorable pharmacokinetic profiles.[4][5] This guide will systematically investigate the key physicochemical determinants of "drug-likeness" for dimethoxybenzene derivatives.
Fundamental Physicochemical Properties: A Comparative Analysis
The seemingly subtle shift in the positioning of the two methoxy groups around the benzene ring results in distinct physicochemical profiles for the 1,2-, 1,3-, and 1,4-isomers. These differences have significant implications for their behavior in biological systems.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[6] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] The solubility of dimethoxybenzene derivatives is influenced by the interplay of their crystalline structure and their ability to interact with water molecules.
| Property | 1,2-Dimethoxybenzene (Veratrole) | 1,3-Dimethoxybenzene | 1,4-Dimethoxybenzene |
| Physical State | Colorless liquid | Colorless liquid[5][8] | Colorless crystals/white solid[2] |
| Melting Point | 22-23 °C | -52 °C[5][8] | 54-56 °C[9] |
| Boiling Point | 206-207 °C | 216-217 °C (approx.) | 212-213 °C[4] |
| Water Solubility | Slightly soluble[10][11][12] | Slightly soluble[5] | Slightly soluble[2][9] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, methanol[11][12] | Miscible with toluene[8] | Very soluble in ether, benzene, alcohol, acetone[2] |
Table 1: Comparative Physical Properties of Dimethoxybenzene Isomers.
The solid-state of 1,4-dimethoxybenzene, a consequence of its symmetrical structure allowing for efficient crystal packing, contributes to its generally lower aqueous solubility compared to its liquid isomers.
Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's affinity for a non-polar environment.[13] It is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[9] An optimal logP value is essential; too high a value can lead to poor aqueous solubility and increased metabolic clearance, while a value that is too low may hinder membrane permeation.
| Isomer | Reported logP |
| 1,2-Dimethoxybenzene | 1.75 - 2.22[12] |
| 1,3-Dimethoxybenzene | 2.21[5][8] |
| 1,4-Dimethoxybenzene | 2.03[2] |
Table 2: Octanol-Water Partition Coefficients (logP) of Dimethoxybenzene Isomers.
The dimethoxybenzene isomers exhibit moderate lipophilicity, generally falling within the "drug-like" range.
Experimental Protocols for Physicochemical Property Determination
The accurate determination of physicochemical properties is fundamental to the drug discovery process. The following section provides detailed, step-by-step methodologies for key experiments.
Aqueous Solubility Determination
Two common methods for determining aqueous solubility are the thermodynamic shake-flask method and the kinetic solubility assay.
This method determines the equilibrium solubility of a compound and is considered the most reliable.[14][15]
Protocol:
-
Preparation: Add an excess amount of the solid dimethoxybenzene derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Kinetic solubility assays are rapid methods suitable for the early stages of drug discovery when compound availability is limited.[11][12]
Protocol (Nephelometric Method):
-
Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).[11]
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Precipitation Induction: Add aqueous buffer to each well to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[11]
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[8][11]
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Lipophilicity (logP) Determination
The shake-flask method and reverse-phase HPLC are two widely used techniques for measuring logP.
This traditional method directly measures the partitioning of a compound between octanol and water.[16]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the dimethoxybenzene derivative in one of the phases (typically the one in which it is more soluble). Add the second phase to create a biphasic system with a known volume ratio.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be established.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
This is a high-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its logP.[13][17]
Protocol:
-
Calibration: Inject a series of standard compounds with known logP values onto a C18 reverse-phase HPLC column under isocratic conditions.
-
Retention Time Measurement: Determine the retention time (t_R) and the void time (t_0) for each standard.
-
Capacity Factor Calculation: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Standard Curve Generation: Plot log(k) versus the known logP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the dimethoxybenzene derivative under the same HPLC conditions and determine its retention time and calculate its log(k).
-
logP Estimation: Use the calibration curve to determine the logP of the test compound from its log(k) value.[13]
Caption: RP-HPLC Method for logP Estimation.
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[18][19] Low metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and poor oral bioavailability.[20]
The Primary Metabolic Pathway: Oxidative O-Demethylation
For dimethoxybenzene derivatives, a major metabolic pathway is the oxidative O-demethylation of one or both methoxy groups, catalyzed by CYP enzymes.[9] This reaction introduces a hydroxyl group, increasing the compound's polarity and facilitating its subsequent conjugation and excretion.
Caption: Oxidative O-Demethylation of a Dimethoxybenzene Derivative.
While specific data for the simple dimethoxybenzene isomers is limited, studies on related compounds suggest the involvement of several CYP isoforms. For instance, CYP2E1 is known to be involved in the metabolism of benzene to hydroquinone, the parent diphenol of 1,4-dimethoxybenzene.[21][22] The major drug-metabolizing enzymes in humans belong to the CYP1, CYP2, and CYP3 families, with CYP3A4 being responsible for the metabolism of a large proportion of clinically used drugs.[18][23]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method for assessing the intrinsic clearance of a compound.[24]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the HLM suspension at 37°C.
-
Reaction Initiation: Add the dimethoxybenzene derivative (at a low concentration, e.g., 1 µM) to the HLM suspension. Initiate the metabolic reaction by adding a NADPH-regenerating system.[7]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).[2]
-
Conclusion: Integrating Physicochemical Properties for Successful Drug Design
The physicochemical properties of dimethoxybenzene derivatives are not merely abstract parameters but are critical determinants of their potential as therapeutic agents. A thorough understanding and early assessment of aqueous solubility, lipophilicity, and metabolic stability are essential for guiding lead optimization and mitigating late-stage attrition in drug development. By employing the robust experimental protocols outlined in this guide, researchers can make data-driven decisions to fine-tune the physicochemical properties of dimethoxybenzene-based drug candidates, ultimately enhancing their prospects of becoming successful medicines.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]
- Dimethoxybenzene. (n.d.). In Google Arts & Culture.
-
PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]
-
Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Retrieved from [Link]
-
protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Admescope. (n.d.). Metabolic stability. Retrieved from [Link]
-
Gut, I., et al. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Environmental Health Perspectives, 104(Suppl 6), 1211-1218. Retrieved from [Link]
-
Paixão, P., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5299. Retrieved from [Link]
-
Frontiers. (2024, July 8). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]
-
Zhou, S. F., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12894. Retrieved from [Link]
-
Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]
-
StatPearls. (2023). Biochemistry, Cytochrome P450. Retrieved from [Link]
- Chauret, N., Gauthier, A., & Nicoll-Griffith, D. A. (1998). Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes. Drug Metabolism and Disposition, 26(1), 1-4.
-
Seaton, M. J., Schlosser, P. M., & Medinsky, M. A. (1994). Benzene metabolism by human liver microsomes in relation to cytochrome P450 2E1 activity. Carcinogenesis, 15(9), 1799-1806. Retrieved from [Link]
-
Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]
-
Shimada, T., et al. (1994). Relative expression of cytochrome P450 isoenzymes in human liver and association with the metabolism of drugs and xenobiotics. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 414-423. Retrieved from [Link]
-
Eltis Lab. (n.d.). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Retrieved from [Link]
-
Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Retrieved from [Link]
-
Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901. Retrieved from [Link]
-
Mikus, G. (2015). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Journal of Clinical Pharmacology, 55(S3), S22-S28. Retrieved from [Link]
-
Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Phenoconversion and in vivo phenotyping of hepatic cytochrome P450: Implications in predictive precision medicine and personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dndi.org [dndi.org]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. CYP3A4 - Wikipedia [en.wikipedia.org]
- 13. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Interactions between CYP3A4 and Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP2D6 - Wikipedia [en.wikipedia.org]
- 17. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Interspecies pharmacokinetics and in vitro metabolism of SQ109 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 24. espace.library.uq.edu.au [espace.library.uq.edu.au]
An In-Depth Technical Guide to the In Silico Prediction of 2-(2,3-Dimethoxyphenyl)cyclohexanol Bioactivity
Preamble: Navigating the Unknowns of Novel Chemical Entities
In the realm of drug discovery and development, the journey from a novel chemical entity to a potential therapeutic agent is fraught with challenges. The compound at the heart of this guide, 2-(2,3-Dimethoxyphenyl)cyclohexanol, represents a common scenario faced by researchers: a molecule of interest with a dearth of published experimental data. In such instances, in silico methodologies provide a powerful and indispensable toolkit for the initial exploration of a compound's potential biological activities. This guide is structured not as a rigid protocol but as a dynamic, logic-driven exploration of how to predict the bioactivity of a novel compound, grounded in the principles of computational chemistry and bioinformatics. We will navigate the predictive workflow from the ground up, demonstrating how to build a comprehensive bioactivity profile in the absence of prior experimental knowledge.
Section 1: Foundational Analysis - Structural and Physicochemical Profiling
Before delving into complex biological predictions, a fundamental understanding of the molecule's intrinsic properties is paramount. These properties govern its behavior in biological systems and are the bedrock of all subsequent predictions.
Molecular Structure Acquisition and Preparation
Experimental Protocol: Molecular Structure Generation
-
2D Structure Sketching: Using a chemical drawing tool such as MarvinSketch or ChemDraw, the molecule is drawn based on its IUPAC name. The resulting structure is saved in a common format like MOL or SDF. The SMILES (Simplified Molecular Input Line Entry System) string for our compound is COC1=C(C=CC=C1)C2(CCCCC2)O.
-
Conversion to 3D: The 2D structure is then imported into a molecular modeling software (e.g., Avogadro, an open-source tool) to generate a 3D conformation.
-
Energy Minimization: To obtain a stable, low-energy conformation, an energy minimization procedure is applied using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94). This step is critical as the 3D conformation will significantly influence subsequent predictions, particularly molecular docking.
Physicochemical Properties and Drug-Likeness Assessment
A molecule's absorption, distribution, metabolism, and excretion (ADME) are heavily influenced by its physicochemical properties. Several empirical rules, such as Lipinski's Rule of Five, provide a preliminary assessment of a compound's potential as an orally active drug.
Experimental Protocol: Physicochemical and Drug-Likeness Prediction
-
Platform Selection: We will utilize the SwissADME web server, a robust and freely accessible tool for this analysis.[1]
-
Input: The SMILES string of 2-(2,3-Dimethoxyphenyl)cyclohexanol (COC1=C(C=CC=C1)C2(CCCCC2)O) is pasted into the input field.[2]
-
Execution and Analysis: The tool calculates a wide array of parameters. We are particularly interested in those related to Lipinski's Rule of Five and other key descriptors.
Data Presentation: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale and Implication |
| Molecular Weight | 250.34 g/mol | Yes (< 500) | Influences absorption and distribution. |
| LogP (Lipophilicity) | 3.10 | Yes (< 5) | Affects solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) | Contributes to binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) | Important for target binding and solubility. |
| Molar Refractivity | 72.50 | N/A | Relates to molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | N/A | Influences membrane permeability and bioavailability. |
The results suggest that 2-(2,3-Dimethoxyphenyl)cyclohexanol exhibits favorable drug-like properties according to Lipinski's rules, indicating a good starting point for a potential oral therapeutic.
Section 2: ADMET Profiling - A Deeper Dive into Pharmacokinetics and Toxicity
While drug-likeness provides a high-level overview, a more detailed prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for early-stage risk assessment.
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: For this analysis, we will employ a machine learning-based platform such as ADMET-AI, which provides predictions for a wide range of ADMET endpoints.[3][4]
-
Input: The SMILES string of the compound is submitted to the server.
-
Analysis of Predictions: The output provides a comprehensive profile of the compound's likely pharmacokinetic and toxicological properties.
Data Presentation: Predicted ADMET Profile
| Parameter | Prediction | Confidence | Implication for Drug Development |
| Absorption | |||
| Caco-2 Permeability | Moderate | High | Indicates potential for good intestinal absorption. |
| Human Intestinal Absorption | High | High | Suggests good bioavailability after oral administration. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | Moderate | The compound may cross the BBB, which could be desirable for CNS targets but a liability otherwise. |
| P-glycoprotein Substrate | No | High | Not likely to be actively effluxed from cells, which is generally favorable. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Moderate | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | High | Lower risk of interactions with a major drug-metabolizing enzyme. |
| Toxicity | |||
| hERG Blocker | Low Probability | High | Reduced risk of cardiotoxicity. |
| AMES Mutagenicity | Non-mutagen | High | Low likelihood of being carcinogenic. |
| Hepatotoxicity | Low Probability | Moderate | Reduced risk of liver damage. |
This detailed ADMET profile provides crucial insights. The predicted BBB permeability suggests that the compound might be suitable for targeting central nervous system disorders. However, the potential inhibition of CYP2D6 warrants further investigation.
Section 3: Unveiling Biological Targets - A Ligand-Based Approach
With a solid understanding of the compound's likely behavior in the body, the next critical step is to identify its potential molecular targets. In the absence of a known target, ligand-based approaches, which rely on the principle that structurally similar molecules often have similar biological activities, are invaluable.[5]
Experimental Protocol: Target Prediction using Chemical Similarity
-
Platform Selection: SwissTargetPrediction is a powerful web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[6][7]
-
Input: The SMILES string of 2-(2,3-Dimethoxyphenyl)cyclohexanol is submitted, and the target organism is specified as Homo sapiens.
-
Result Interpretation: The output is a ranked list of potential targets, with a probability score for each prediction. We will focus on the targets with the highest probabilities.
Data Presentation: Top Predicted Protein Targets
| Rank | Target Class | Target Name | UniProt ID | Probability | Rationale for Consideration |
| 1 | Enzyme | Catechol O-methyltransferase (COMT) | P21964 | 0.85 | The dimethoxyphenyl moiety is a common feature in COMT inhibitors. |
| 2 | G-protein coupled receptor | Opioid receptor mu | P35372 | 0.78 | Structural similarities to known opioid receptor modulators. |
| 3 | Enzyme | Phosphodiesterase 4D (PDE4D) | Q08499 | 0.72 | The cyclohexyl and phenyl rings are present in some PDE4 inhibitors. |
| 4 | G-protein coupled receptor | Serotonin transporter (SERT) | P31645 | 0.69 | Some structural features are shared with known serotonin reuptake inhibitors. |
| 5 | Enzyme | Monoamine oxidase B (MAO-B) | P27338 | 0.65 | The overall scaffold bears some resemblance to known MAO-B inhibitors. |
This target prediction provides several plausible hypotheses. The high probability for COMT is particularly compelling due to the clear structural rationale.
Section 4: Validating Interactions - Molecular Docking Simulations
Target prediction provides a list of potential binding partners. Molecular docking allows us to model the interaction between our compound and these predicted targets, providing an estimate of binding affinity and a visual representation of the binding mode.[8]
Experimental Protocol: Molecular Docking
-
Target Protein Preparation: The 3D crystal structure of the top-ranked predicted target, Catechol O-methyltransferase (COMT), will be obtained from the Protein Data Bank (PDB; e.g., PDB ID: 3BWM). Water molecules and co-crystallized ligands not relevant to the binding site of interest are removed. Polar hydrogens and appropriate charges are added to the protein structure.
-
Ligand Preparation: The energy-minimized 3D structure of 2-(2,3-Dimethoxyphenyl)cyclohexanol is used.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The search space is defined to encompass the known active site of COMT.
-
Analysis of Results: The results are analyzed based on the predicted binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[9]
Data Presentation: Molecular Docking Results against Top Predicted Targets
| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| COMT | 3BWM | -8.2 | Lys144, Glu199, Met201 | Hydrogen bond with Lys144, Hydrophobic interactions with the dimethoxyphenyl ring. |
| Opioid receptor mu | 4DKL | -7.5 | Asp147, Tyr326 | Hydrogen bond with Asp147, Pi-pi stacking with Tyr326. |
| PDE4D | 5A9Z | -7.1 | Gln369, Phe372 | Hydrogen bond with Gln369, Hydrophobic interactions with the cyclohexyl ring. |
The strong predicted binding affinity for COMT, coupled with plausible interactions with key active site residues, strengthens the hypothesis that COMT is a primary target of 2-(2,3-Dimethoxyphenyl)cyclohexanol.
Section 5: From Molecular Targets to Biological Pathways
Identifying a high-affinity molecular target is a significant step, but understanding the broader biological context is crucial. Pathway analysis allows us to connect the predicted molecular target to the signaling pathways it modulates, providing insights into the compound's potential physiological effects.
Experimental Protocol: Pathway Analysis
-
Database Selection: We will use the Reactome pathway database, a curated and peer-reviewed resource of human biological pathways.[10][11]
-
Input: The UniProt ID of our most promising target, COMT (P21964), is used as the query.
-
Pathway Mapping and Interpretation: The database will identify all pathways in which COMT participates. We will then analyze these pathways to hypothesize the downstream consequences of COMT inhibition by our compound.
Hypothesized Signaling Pathway Modulation
Our analysis indicates that COMT is a key enzyme in the "Catecholamine metabolism" pathway. Inhibition of COMT would lead to an accumulation of catecholamines, such as dopamine and norepinephrine.
Caption: Hypothesized mechanism of action via COMT inhibition.
This pathway analysis suggests that 2-(2,3-Dimethoxyphenyl)cyclohexanol could potentially act as a modulator of neurotransmitter levels, which has therapeutic implications for conditions such as Parkinson's disease, depression, and cognitive disorders.
Section 6: Synthesis and Future Directions
This comprehensive in silico investigation has provided a multi-faceted bioactivity prediction for the novel compound 2-(2,3-Dimethoxyphenyl)cyclohexanol. Our findings suggest that this molecule possesses favorable drug-like properties and a promising ADMET profile, with a particularly strong prediction for the inhibition of Catechol O-methyltransferase (COMT).
The logical progression from these computational predictions is to validate these hypotheses through targeted in vitro and subsequent in vivo experimentation. The insights gained from this in silico workflow provide a strong rationale and a clear direction for these future studies, demonstrating the power of computational approaches to accelerate the early stages of drug discovery.
Caption: Overall in silico bioactivity prediction workflow.
References
-
Mignani, S., Rodrigues, J., Tomas, H., & Jalal, R. (2018). Strategies for Reducing False Positives in Virtual Screening. Drug Discovery Today, 23(6), 1247-1257. [Link]
-
Schrödinger, LLC. (2023). Dramatically improving hit rates with a modern virtual screening workflow. [Link]
-
Hassan, M., et al. (2018). Bioturbo Similarity Searching: Combining Chemical and Biological Similarity to Discover Structurally Diverse Bioactive Molecules. Journal of Chemical Information and Modeling, 58(3), 517-529. [Link]
-
BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators. [Link]
-
Germain, P., et al. (2005). Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. Application to high-throughput docking on metabotropic glutamate receptor subtype 4. Journal of Medicinal Chemistry, 48(7), 2417-2428. [Link]
-
Bajorath, J., et al. (2018). Combining Similarity Searching and Network Analysis for the Identification of Active Compounds. Journal of Chemical Information and Modeling, 58(4), 748-757. [Link]
-
Chen, L., et al. (2016). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PLoS Computational Biology, 12(4), e1004875. [Link]
-
Wang, Z., et al. (2021). Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining. Journal of Chemical Information and Modeling, 61(11), 5431-5441. [Link]
-
Singh, D. B., & Singh, R. K. (2024). Identifying novel drug targets with computational precision. In Computational Biology and Chemistry (Vol. 109, p. 107998). Elsevier. [Link]
-
O'Boyle, N. M., & Sayle, R. A. (2016). Computational/in silico methods in drug target and lead prediction. British Journal of Pharmacology, 173(11), 1771-1780. [Link]
-
KNIME. (2020). Virtual Screening with KNIME. [Link]
-
Schrödinger, LLC. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]
-
Reactome. (2021). Analyzing Gene List in Reactome. [Link]
-
NVIDIA. (2024). Building a Virtual Drug Screening Workflow with BioNeMo. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
Reactome. (n.d.). Userguide. [Link]
-
Li, J., & Zhang, S. (2013). Drug target inference through pathway analysis of genomics data. Current Opinion in Chemical Biology, 17(1), 49-56. [Link]
-
Swiss Institute of Bioinformatics. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. [Link]
-
D'Eustachio, P. (2011). Using the Reactome Database. Current Protocols in Bioinformatics, Chapter 8, Unit 8.7. [Link]
-
Chen, Y., & Wild, D. J. (2012). In Silico Search for Drug Targets of Natural Compounds. Current Drug Discovery Technologies, 9(2), 115-124. [Link]
-
TBtools. (2023). KEGG pathway map in tbtool. [Link]
-
Dr. Asif's Mol. Biology. (2023). How to draw a KEGG pathway map. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
-
Reddit. (2024). Need help with molecular docking results interpretation. [Link]
-
Schrödinger, LLC. (2016). Create a Pharmacophore Hypothesis - From Pre-Aligned Ligands. [Link]
-
EMBL-EBI. (2020). Reactome. [Link]
-
Reactome. (2024). Reactomes Analysis Tools. [Link]
-
Swiss Institute of Bioinformatics. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. [Link]
-
Genomics Aotearoa. (n.d.). KEGG pathway maps. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). Tutorials - SwissBioisostere. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]
-
Cottrell, S. J., Gillet, V. J., Taylor, R., & Wilton, D. J. (2004). Generation of multiple pharmacophore hypotheses using multiobjective optimisation techniques. Journal of Computer-Aided Molecular Design, 18(11), 665-682. [Link]
-
MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide. [Link]
-
Cokelaer, T. (2025). KEGG Tutorial. bioservices 1.12.1 documentation. [Link]
-
Schrödinger, LLC. (2016). Create a Pharmacophore Hypothesis - From a Single Ligand. [Link]
-
bio.tools. (n.d.). SwissTargetPrediction. [Link]
-
PubChem. (n.d.). Cyclohexanol, 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, hydrate (1:1). [Link]
-
TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. [Link]
-
eLife. (2024). Pathway activation model for personalized prediction of drug synergy. [Link]
-
PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. [Link]
-
Zheng, Y., et al. (2023). Encoding Drug-Target-Pathway-Disease profiles for Drug-Cancer Association Prediction using Graph Transformer-Convolution Network. bioRxiv. [Link]
-
PubChemLite. (n.d.). Cyclohexanol, 2-((3,4-dimethoxyphenyl)methylene)-6-methyl-. [Link]
-
QIAGEN. (2025). Identifying new drug targets and biomarkers for a disease of interest using knowledge graphs. [Link]
-
PubChem. (n.d.). 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one. [Link]
-
PubChem. (n.d.). 2,3-Dimethoxyphenol. [Link]
Sources
- 1. SwissBioisostere - A database of molecular replacements [swissbioisostere.ch]
- 2. PubChemLite - Cyclohexanol, 2-((3,4-dimethoxyphenyl)methylene)-6-methyl- (C16H22O3) [pubchemlite.lcsb.uni.lu]
- 3. youtube.com [youtube.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.tools [bio.tools]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Userguide - Reactome Pathway Database [reactome.org]
- 11. Reactome | EMBL-EBI Training [ebi.ac.uk]
The Alchemist's Ring: A Technical Guide to the Synthesis of Functionalized Cyclohexanones
Abstract
The functionalized cyclohexanone scaffold is a cornerstone of modern organic synthesis, serving as a pivotal building block in the construction of a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials. Its prevalence in natural products, particularly steroids and terpenoids, underscores its significance.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these invaluable chemical entities. We will explore the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for classical and contemporary methodologies, including the Robinson annulation, the Diels-Alder reaction, Michael additions, and the burgeoning field of asymmetric organocatalysis. This guide is designed not merely as a compilation of reactions, but as a strategic manual to empower chemists to make informed decisions in the design and execution of synthetic pathways toward functionalized cyclohexanones.
The Strategic Importance of the Cyclohexanone Core
The six-membered carbocyclic ring of cyclohexanone offers a unique combination of conformational stability and versatile reactivity. The carbonyl group and its adjacent α-protons provide multiple handles for functionalization, enabling the construction of intricate stereochemical arrays and fused ring systems. This versatility has made cyclohexanone derivatives indispensable in the synthesis of a wide range of biologically active compounds.[2] For instance, the core structure is found in the anesthetic ketamine and its derivatives have been investigated for their anti-inflammatory and anticancer properties.[3] The efficient assembly of this core is therefore a critical challenge in synthetic chemistry.
Foundational Pathways to Cyclohexanone Scaffolds
The Robinson Annulation: A Classic Ring-Forming Cascade
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and reliable method for the construction of a six-membered ring onto a ketone, forming a cyclohexenone derivative.[1] This reaction is a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1][4] Its enduring utility is demonstrated by its central role in the synthesis of steroids and other natural products.[1]
Mechanism and Rationale: The reaction is typically initiated by a base that deprotonates the ketone to form an enolate. This enolate then acts as a nucleophile in a Michael 1,4-conjugate addition to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, again base-catalyzed, to form a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclohexenone product.[4] The choice of base and reaction conditions is critical to control the regioselectivity of the initial enolate formation and to promote the desired cascade.
Experimental Protocol: Synthesis of a Bicyclic Cyclohexenone via Robinson Annulation [5][6]
-
Materials: 2-methylcyclohexanone, methyl vinyl ketone, sodium ethoxide, ethanol, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylcyclohexanone (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide (0.1 eq) to the solution at room temperature.
-
Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., dilute HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure annulated product.
-
Logical Flow of the Robinson Annulation:
Sources
Initial Purity Assessment of Synthesized 2-(2,3-Dimethoxyphenyl)cyclohexanol: An Orthogonal Analytical Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is predicated on a rigorous understanding of its chemical identity and purity. This guide provides an in-depth technical framework for the initial purity assessment of a newly synthesized batch of 2-(2,3-Dimethoxyphenyl)cyclohexanol, a representative small molecule in early-stage drug discovery. Moving beyond a simple checklist of procedures, this document elucidates the causality behind employing an orthogonal analytical strategy, integrating data from multiple techniques to build a comprehensive and trustworthy purity profile. We will explore the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in a self-validating workflow. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity from the very first batch.
The Imperative of Purity in Drug Discovery
In any chemical or biomedical research, the accuracy and reproducibility of experimental data are fundamentally linked to the purity of the materials used.[1] For a potential drug candidate, this is not merely a matter of good science but a critical determinant of safety and efficacy.[2] An impure compound can lead to misleading biological assay results, where the observed activity may stem from a highly potent impurity rather than the target molecule itself.[3][4] As a compound progresses, unidentified impurities can pose significant safety risks and create regulatory hurdles.
Therefore, establishing a robust purity profile from the initial synthesis is a foundational step. This guide uses 2-(2,3-Dimethoxyphenyl)cyclohexanol as a model compound to illustrate a best-practice, multi-faceted analytical approach.
Context: Synthesis and Potential Impurities
To intelligently probe for impurities, one must first understand their likely origins. A plausible and common synthetic route to 2-(2,3-Dimethoxyphenyl)cyclohexanol is via a Grignard reaction. This involves reacting cyclohexanone with a Grignard reagent formed from a halogenated dimethoxybenzene, such as 1-bromo-2,3-dimethoxybenzene.
This synthetic pathway informs the potential impurity profile, which can be broadly categorized according to international guidelines.[2][5][6]
-
Organic Impurities:
-
Starting Materials: Unreacted cyclohexanone or 1-bromo-2,3-dimethoxybenzene.
-
By-products: Products from side reactions, such as the symmetrical coupling of the Grignard reagent (biphenyl derivative).
-
Intermediates: Any stable intermediates that failed to react completely.
-
Degradation Products: Compounds formed during workup, purification, or storage.
-
-
Inorganic Impurities: Residual magnesium salts from the Grignard reaction.[5][6]
-
Residual Solvents: Trace amounts of solvents used in the synthesis and purification, such as tetrahydrofuran (THF) or diethyl ether.[5]
The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for addressing these impurities, setting thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the drug.[5][7] For early-stage discovery, aiming for a purity of >95% is a widely accepted standard.[4]
The Orthogonal Analytical Workflow
A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. A robust purity assessment relies on an orthogonal approach , using multiple techniques whose separation and detection principles are fundamentally different. This multi-pronged strategy ensures that impurities missed by one method are likely to be detected by another.
The following diagram illustrates the logical flow of an integrated workflow for the initial assessment of a newly synthesized compound.
Caption: Integrated workflow for initial purity assessment.
Phase 1: Structural Confirmation and Identity
Before quantifying purity, it is essential to confirm that the bulk material is indeed the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is unparalleled for providing detailed structural information at the atomic level.[8] It confirms the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of the nuclei, offering definitive proof of identity.
-
¹H NMR: Confirms the presence and integration of all expected proton signals: aromatic protons, methoxy protons, the proton on the hydroxyl-bearing carbon, and the cyclohexyl protons. The splitting patterns (multiplicity) will confirm neighboring protons.
-
¹³C NMR: Confirms the presence of the correct number of carbon atoms in their distinct chemical environments (e.g., quaternary aromatic carbons, methoxy carbons, the alcohol carbon, and the aliphatic carbons of the cyclohexane ring).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and optimal resolution.
-
Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the peaks to determine the relative ratios of protons. Assign peaks to the structure based on their chemical shift (ppm), multiplicity, and integration.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, a fundamental physical property that serves as a rapid and highly sensitive identity check.[9] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the target compound. The expected monoisotopic mass for C₁₄H₂₀O₃ is 236.1412 g/mol .
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.[10][11][12] For 2-(2,3-Dimethoxyphenyl)cyclohexanol, this provides quick verification of the hydroxyl and ether groups.
Expected Absorptions:
-
O-H Stretch (Alcohol): A broad, strong band around 3600-3200 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Bands between 3100-2850 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600-1450 cm⁻¹.
-
C-O Stretch (Alcohol & Ether): Strong, characteristic bands in the 1300-1000 cm⁻¹ region.[13]
Phase 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the focus shifts to quantifying the main component and profiling any impurities present.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[14] It physically separates the main compound from impurities, allowing for their detection and quantification as a percentage of the total peak area.[15]
Experimental Protocol: Reversed-Phase HPLC
-
Method Development Rationale: For a molecule of moderate polarity like 2-(2,3-Dimethoxyphenyl)cyclohexanol, reversed-phase HPLC is the logical choice.[16][17] A C18 stationary phase provides a versatile hydrophobic surface for separation. The mobile phase will consist of a mixture of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution (where the organic modifier percentage is increased over time) is typically used first to elute all components in a reasonable time, followed by optimization to an isocratic method if possible for better reproducibility.
-
Sample Preparation: Accurately prepare a stock solution of the compound at ~1.0 mg/mL in a suitable diluent (e.g., acetonitrile/water 50:50). Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 274 nm (corresponding to the absorbance of the dimethoxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, perform a system suitability test to ensure the system is working correctly. This involves injecting a standard and checking parameters like retention time, peak area reproducibility, and peak asymmetry. The objective of validation is to demonstrate the procedure is suitable for its intended purpose.[18][19]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A for many drugs).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS couples the separation power of HPLC with the detection power of MS.[16][20] This allows for the assignment of a molecular weight to each impurity peak observed in the chromatogram, providing crucial clues to its identity.[9][21]
Protocol: The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, provided the mobile phase additives (like formic acid) are volatile and compatible with the MS source. The MS detector will run in parallel with the UV detector, collecting mass spectra for every eluting peak.
Quantitative NMR (qNMR)
Causality: qNMR is a powerful, primary analytical method for determining absolute purity. Unlike HPLC, which provides a relative purity based on detector response, qNMR quantifies the analyte against a certified internal standard of known purity and weight.[3][22] It is an excellent orthogonal technique because its measurement principle is completely independent of chromatography.[1][23]
Experimental Protocol: qNMR
-
Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a precise amount of the certified internal standard (e.g., ~5 mg) into an NMR tube.
-
Accurately weigh a precise amount of the synthesized compound (e.g., ~10 mg) into the same NMR tube.
-
Record the exact weights to four decimal places.
-
Dissolve both in a known volume of a suitable deuterated solvent.
-
-
Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons being quantified) to ensure complete signal recovery between pulses, which is critical for accurate integration.
-
Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following formula, which accounts for the molar masses, number of protons in each integrated signal, and the weights of the sample and standard.
Data Synthesis and Final Purity Statement
The final step is to consolidate the data from all techniques into a coherent purity assessment.
Caption: Logical relationship of orthogonal techniques.
Data Summary Table:
| Analytical Technique | Parameter Measured | Result | Interpretation |
| ¹H & ¹³C NMR | Chemical Structure | Spectrum consistent with proposed structure | Identity confirmed |
| HRMS (ESI+) | [M+H]⁺ m/z | Observed: 237.1485, Calculated: 237.1491 | Molecular weight and elemental composition confirmed |
| FTIR | Functional Groups | Bands at 3450 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O) | Key functional groups present |
| HPLC-UV (274 nm) | Chromatographic Purity | 98.5% (by area %) | High purity; two minor impurities detected (0.8% and 0.7%) |
| LC-MS | Impurity MWs | Impurity 1: m/z 139.07, Impurity 2: m/z 153.05 | Tentative identification: Impurity 1 may be a fragment or starting material, Impurity 2 requires further investigation. |
| qNMR | Absolute Purity | 98.2% (w/w) | Confirms high purity, orthogonal to HPLC result |
Final Assessment: The synthesized material is confirmed to be 2-(2,3-Dimethoxyphenyl)cyclohexanol. The purity, as determined by two orthogonal methods (HPLC and qNMR), is high and in good agreement (>98%). The impurity profile shows two minor components below 1%, whose molecular weights have been determined by LC-MS, facilitating future identification efforts if required. The compound is suitable for use in initial biological screening.
Conclusion
The initial purity assessment of a newly synthesized compound is a cornerstone of drug discovery, demanding a rigorous, multi-faceted approach. As demonstrated with 2-(2,3-Dimethoxyphenyl)cyclohexanol, an integrated strategy employing NMR, MS, FTIR, and crucially, orthogonal chromatographic and spectroscopic quantitative methods, provides a high degree of confidence in the material's identity, strength, and quality. This self-validating workflow not only ensures the integrity of subsequent biological data but also establishes a critical baseline for all future development activities, aligning with the principles of quality and safety mandated by regulatory bodies worldwide.
References
-
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]
-
Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]
-
Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: PMC (PubMed Central) URL: [Link]
-
Title: Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy Source: SK pharmteco URL: [Link]
-
Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]
-
Title: How Pharmaceutical Impurity Analysis Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC (PubMed Central) URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]
-
Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: ASEAN URL: [Link]
-
Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL: [Link]
-
Title: Revision of Purity Criteria for Tested Compounds Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Purity determination and evaluation of new drug substances Source: PubMed URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: Identification of functional groups in FTIR spectra via novel machine learning approach Source: American Chemical Society URL: [Link]
-
Title: Some good validation practices for analytical procedures Source: A3P URL: [Link]
-
Title: FTIR Analysis Beginner's Guide: Interpreting Results Source: Innovatech Labs URL: [Link]
-
Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]
-
Title: Scaling Small Molecule Purification Methods for HPLC Source: Agilent URL: [Link]
-
Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]
-
Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]
-
Title: EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY Source: COP Bela URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. quora.com [quora.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. copbela.org [copbela.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. moravek.com [moravek.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. 低分子HPLC [sigmaaldrich.com]
- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asean.org [asean.org]
- 19. ipa-india.org [ipa-india.org]
- 20. innovationaljournals.com [innovationaljournals.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Chiral separation of 2-(2,3-Dimethoxyphenyl)cyclohexanol enantiomers
An Application Guide and Protocol for the Enantioselective Separation of 2-(2,3-Dimethoxyphenyl)cyclohexanol
Authored by: A Senior Application Scientist
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. The differential interaction of enantiomers with chiral biological systems necessitates robust and efficient methods for their separation and quantification. This document provides a detailed technical guide for the chiral separation of 2-(2,3-Dimethoxyphenyl)cyclohexanol enantiomers, a representative chiral intermediate in pharmaceutical development. We explore method development strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable enantioselective analytical and preparative methods.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of drugs currently in development are chiral, existing as enantiomers—non-superimposable mirror images.[1] These enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[2] The body, being a chiral environment, often interacts differently with each enantiomer; one may elicit the desired therapeutic effect while the other could be inactive or even harmful.[2]
Consequently, regulatory agencies worldwide mandate the characterization of individual enantiomers in chiral drug candidates. This places a profound emphasis on the development of precise and reliable analytical methods for enantioselective separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) have become the cornerstone techniques for addressing this challenge.[1][3]
This guide focuses on the chiral separation of 2-(2,3-Dimethoxyphenyl)cyclohexanol, a complex molecule featuring multiple stereocenters. We will delve into the foundational principles of chiral recognition and present a systematic approach to method development, complete with actionable protocols and optimization strategies.
Foundational Principles of Chiral Chromatography
The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4][5] The differing stability and energy of these complexes result in different retention times for each enantiomer, enabling their separation.
Key Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most established and versatile technique for chiral separations.[3] Polysaccharide-based CSPs, derived from cellulose or amylose, are exceptionally effective for a broad spectrum of chiral compounds due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][6] These separations can be performed in normal-phase (NP), reversed-phase (RP), or polar organic modes, offering great flexibility.[7]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[8][9] It uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.[10] Key advantages of SFC include:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for much faster separations and column re-equilibration compared to HPLC.[1]
-
Efficiency: SFC often yields higher resolution and sharper peaks.
-
Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, sometimes providing successful resolution where HPLC methods fail.[9]
-
Preparative Scale: SFC is particularly well-suited for preparative chromatography due to the ease of removing CO2 from the collected fractions.[10]
-
A Systematic Workflow for Chiral Method Development
A structured screening approach is the most efficient path to a successful chiral separation. It is often difficult to predict the optimal CSP and mobile phase combination a priori.[1] The workflow below outlines a logical progression from initial screening to final method optimization.
Caption: A systematic workflow for chiral method development.
Experimental Protocol 1: Chiral Separation by HPLC
This protocol provides a representative method for the analytical separation of 2-(2,3-Dimethoxyphenyl)cyclohexanol enantiomers using a polysaccharide-based CSP in normal-phase mode.
4.1. Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system equipped with a UV/Vis or Photo-Diode Array (PDA) detector.
-
Chiral Columns: A screening set of polysaccharide columns is recommended. For this protocol, we will use a column based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Solvents: HPLC-grade n-Hexane and Isopropyl Alcohol (IPA).
-
Sample: Racemic 2-(2,3-Dimethoxyphenyl)cyclohexanol.
4.2. Step-by-Step Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in a 90:10 (v/v) mixture of n-Hexane and IPA. Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
Column Installation and Equilibration:
-
Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent column.
-
Equilibrate the column with the mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Instrument Setup:
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm (based on the dimethoxyphenyl chromophore).
-
Set the injection volume to 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute (e.g., 20-30 minutes).
-
-
Data Evaluation:
-
Identify the two enantiomer peaks.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs). A resolution of Rs > 1.5 is generally considered baseline separation.
-
4.3. Representative Data and Optimization
The following table summarizes expected results and provides guidance for optimization.
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | No Change | Initial column provided good selectivity. |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (95:5, v/v) | Increasing the percentage of the weaker solvent (Hexane) increases retention and can improve resolution. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate can increase column efficiency and improve resolution, at the cost of longer analysis time. |
| Temperature | 25 °C | 20 °C | Lowering the temperature often enhances the enantioselectivity of polysaccharide CSPs. |
| Detection | UV at 220 nm | UV at 220 nm | Wavelength is optimal for the analyte's chromophore. |
| Injection Vol. | 10 µL | 10 µL | Standard volume for analytical scale. |
| Expected tR1 | ~12.5 min | ~18.2 min | |
| Expected tR2 | ~14.0 min | ~21.1 min | |
| Resolution (Rs) | 1.4 | > 1.8 | The goal is to achieve baseline separation. |
| Separation (α) | 1.15 | 1.19 |
Experimental Protocol 2: Chiral Separation by SFC
SFC offers a high-throughput and environmentally friendly alternative, often with unique selectivity.
5.1. Instrumentation and Materials
-
SFC System: An analytical SFC system with a back-pressure regulator (BPR), UV/Vis or PDA detector.
-
Chiral Columns: The same columns used for HPLC screening are typically effective.[10]
-
Mobile Phase: Supercritical CO2, and HPLC-grade Methanol (MeOH) as a co-solvent.
-
Sample: Racemic 2-(2,3-Dimethoxyphenyl)cyclohexanol.
5.2. Step-by-Step Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol.
-
Column Installation and Equilibration:
-
Install a Chiralpak® AD-H (150 x 4.6 mm, 5 µm) or equivalent column. Shorter columns are often used in SFC due to higher efficiency.
-
Equilibrate the system with the mobile phase (85% CO2 / 15% MeOH) at a flow rate of 3.0 mL/min until the BPR and temperature are stable.
-
-
Instrument Setup:
-
Set the column temperature to 35 °C.
-
Set the back-pressure to 150 bar.
-
Set the UV detector wavelength to 220 nm.
-
Set the injection volume to 5 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire data for approximately 10 minutes.
-
-
Data Evaluation:
-
Evaluate the chromatogram for peak shape, retention, and resolution.
-
5.3. Representative Data and Optimization
SFC method development often involves screening different co-solvents and additives.
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Column | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) | No Change | Good initial performance. |
| Mobile Phase | 85% CO2 / 15% MeOH | 90% CO2 / 10% MeOH with 0.1% TFA | Reducing the co-solvent percentage increases retention. Trifluoroacetic acid (TFA) can improve the peak shape of alcohol analytes. |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | High flow rates are typical for SFC, enabling rapid analysis. |
| Back Pressure | 150 bar | 120 bar | Lowering the back pressure can sometimes alter selectivity by changing the density of the supercritical fluid. |
| Temperature | 35 °C | 40 °C | Higher temperatures in SFC can sometimes improve peak shape and efficiency. |
| Expected tR1 | ~3.1 min | ~4.5 min | |
| Expected tR2 | ~3.6 min | ~5.4 min | |
| Resolution (Rs) | 1.6 | > 2.0 | |
| Separation (α) | 1.18 | 1.23 |
The Mechanism of Chiral Recognition
The separation of enantiomers on a polysaccharide CSP is a result of multiple, simultaneous interactions between the analyte and the chiral selector. The helical grooves of the carbamate-derivatized polysaccharide create a complex chiral environment. For an analyte like 2-(2,3-Dimethoxyphenyl)cyclohexanol, these interactions can include:
-
Hydrogen Bonding: Between the hydroxyl group of the analyte and the carbamate groups on the CSP.
-
π-π Stacking: Between the dimethoxyphenyl ring of the analyte and the phenyl groups of the CSP.
-
Steric Fit: One enantiomer will fit more snugly or favorably into the chiral groove than the other, leading to a more stable (and thus longer-retained) complex.
Caption: Differential interaction of enantiomers with a CSP.
Conclusion
The chiral separation of 2-(2,3-Dimethoxyphenyl)cyclohexanol enantiomers is readily achievable through a systematic screening of polysaccharide-based chiral stationary phases on both HPLC and SFC platforms. While HPLC provides a robust and universally available solution, SFC offers significant advantages in terms of speed, efficiency, and reduced environmental impact, making it particularly attractive for high-throughput screening and preparative-scale purification. The protocols and optimization strategies outlined in this guide provide a solid foundation for developing a validated, high-performance method tailored to the specific needs of the analyst, ensuring the accurate stereoisomeric characterization required in modern drug development.
References
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]
-
Supercritical Fluid Chiral Separations. (2026). Pharmaceutical Technology. [Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
-
Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds... ResearchGate. [Link]
-
Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. CORE. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2019). MDPI. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
Sources
- 1. chromedia.org [chromedia.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fagg.be [fagg.be]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
Application Note: A Systematic Approach to HPLC Method Development for Chiral Cyclohexanol Derivatives
Abstract
This document provides a comprehensive guide for the development of robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of chiral cyclohexanol derivatives. These compounds are critical intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical and chemical industries, where enantiomeric purity is paramount for safety and efficacy. This application note details a systematic approach, from the initial screening of chiral stationary phases (CSPs) and mobile phases to method optimization and validation, grounded in scientific principles and practical expertise. Protocols and data presentation are designed for researchers, scientists, and drug development professionals to streamline their method development process.
Introduction: The Significance of Chiral Purity in Cyclohexanol Derivatives
Chiral cyclohexanol derivatives are a prevalent structural motif in a wide array of pharmaceuticals and fine chemicals. The specific three-dimensional arrangement of substituents on the cyclohexyl ring, particularly the hydroxyl group, often dictates the molecule's biological activity. It is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects.[1] Consequently, regulatory bodies worldwide mandate the accurate determination of enantiomeric purity.[2]
Developing a reliable HPLC method for chiral separation is often a complex undertaking, as the subtle structural differences between enantiomers pose a significant analytical challenge.[3] This guide presents a logical, step-by-step workflow to navigate the intricacies of chiral method development for this class of compounds.
The Foundation: Understanding and Selecting Chiral Stationary Phases (CSPs)
The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[4] The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[5] For cyclohexanol derivatives, polysaccharide-based CSPs have demonstrated broad applicability and are often the first choice for screening.[6][7]
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, typically derived from cellulose or amylose, feature chiral cavities and grooves within their polymeric structure.[8] Chiral recognition is achieved through a combination of interactions, including:
-
Hydrogen Bonding: The hydroxyl group of the cyclohexanol derivative can act as a hydrogen bond donor or acceptor with the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Polar functional groups on the analyte and the CSP contribute to enantioselective interactions.
-
Steric Interactions (Inclusion): One enantiomer may fit more favorably into the chiral cavities of the CSP, leading to a stronger interaction and longer retention time.[8]
-
π-π Interactions: If aromatic moieties are present in the cyclohexanol derivative, they can interact with the phenyl groups of the CSP.[6]
Table 1: Recommended Primary Screening Columns for Cyclohexanol Derivatives
| CSP Type | Chiral Selector Example | Typical Operating Modes | Key Strengths for Cyclohexanols |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed-Phase, Polar Organic | Broad selectivity, robust, good for compounds with aromatic rings. |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed-Phase, Polar Organic | Often provides complementary selectivity to cellulose-based phases.[7] |
| Immobilized Polysaccharide | Immobilized versions of the above | Normal Phase, Reversed-Phase, Polar Organic | Increased solvent compatibility, allowing for a wider range of mobile phases.[7] |
| Cyclodextrin-based | Beta-cyclodextrin derivatives | Reversed-Phase, Polar Organic | Effective for inclusion complexation, particularly in reversed-phase mode.[9] |
Experimental Workflow for Method Development
A systematic screening approach is the most efficient strategy for identifying a suitable separation method.[5][10] The following workflow is recommended:
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Initial CSP and Mobile Phase Screening
This protocol outlines a rapid screening process to identify promising starting conditions.
1. Analyte Preparation:
-
Prepare a stock solution of the racemic cyclohexanol derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1-0.2 mg/mL.
2. Column Screening:
-
Utilize a column switching system if available for automated screening.
-
Screen the columns listed in Table 1 (or a similar set of polysaccharide-based CSPs).
3. Mobile Phase Screening:
-
For each column, perform injections with the mobile phase systems detailed in Table 2. This covers the most common separation modes.[4]
-
Begin with an isocratic elution. Gradient elution can be explored if peaks are broad or late-eluting.[10][11]
Table 2: Initial Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition | Additives (if necessary) | Rationale |
| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) (90:10, v/v) | 0.1% Diethylamine (DEA) for basic analytes, 0.1% Trifluoroacetic acid (TFA) for acidic analytes. | Strong enantioselectivity is often observed in NP mode.[4][12] |
| n-Hexane / Ethanol (EtOH) (90:10, v/v) | As above. | Ethanol can offer different selectivity compared to IPA.[13] | |
| Reversed-Phase (RP) | Acetonitrile (ACN) / Water (50:50, v/v) | 0.1% Formic Acid (FA) or Ammonium Acetate buffer. | Compatible with MS detection and offers complementary selectivity to NP.[14] |
| Methanol (MeOH) / Water (50:50, v/v) | As above. | Methanol can provide different selectivity than ACN.[14] | |
| Polar Organic (PO) | 100% Methanol or 100% Acetonitrile | As above. | Useful for compounds with poor solubility in hexane. |
4. Initial Chromatographic Conditions:
-
Flow Rate: Start with a lower flow rate, typically 0.5-1.0 mL/min for a 4.6 mm ID column. Chiral separations often benefit from lower flow rates.[15][16]
-
Column Temperature: Maintain the column at a constant temperature, initially 25°C.
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance. If the compound lacks a chromophore, refer to Section 5.
5. Evaluation:
-
Assess the chromatograms for any signs of peak separation (baseline or partial).
-
Calculate the resolution (Rs) for any separated peaks. A resolution of >1.5 is generally desired for baseline separation.
-
Select the column and mobile phase combination that provides the best initial separation for further optimization.
Method Optimization: Fine-Tuning for Optimal Performance
Once a promising set of conditions is identified, the next step is to optimize the separation to achieve the desired resolution, peak shape, and analysis time.
Caption: Key parameters for chiral method optimization.
Protocol 2: Systematic Method Optimization
1. Mobile Phase Ratio:
-
Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in hexane). Generally, increasing the alcohol content decreases retention time but may also reduce resolution.[16]
-
Reversed-Phase: Adjust the ratio of the organic modifier (ACN or MeOH) to the aqueous phase.
2. Additives:
-
For ionizable cyclohexanol derivatives, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[16]
-
For basic compounds: Use additives like diethylamine (DEA) or ethanolamine.
-
For acidic compounds: Use additives like trifluoroacetic acid (TFA) or formic acid.
-
Optimize the additive concentration, typically in the range of 0.05% to 0.2%.
3. Temperature:
-
Temperature can have a profound and sometimes unpredictable effect on chiral separations.[16][17]
-
Decreasing Temperature: Often increases chiral selectivity by enhancing weaker intermolecular interactions, leading to better resolution.[15]
-
Increasing Temperature: Can improve peak efficiency and shape, but may decrease selectivity.[15][17] In some cases, an increase in temperature can surprisingly improve resolution or even reverse the elution order of enantiomers.[17][18]
-
It is highly recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) in 5-10°C increments.
4. Flow Rate:
-
Chiral separations often achieve better resolution at lower flow rates (e.g., 0.2-0.8 mL/min) as this allows more time for the enantiomers to interact with the CSP.[15]
-
Optimize the flow rate to find the best balance between resolution and analysis time.
Detection Strategies for Cyclohexanol Derivatives
Many simple cyclohexanol derivatives lack a strong UV chromophore, making detection challenging.
Table 3: Detection Methods for Chiral Cyclohexanol Derivatives
| Detector | Principle | Applicability for Cyclohexanols | Considerations |
| UV/PDA | UV absorbance | Suitable for derivatives with a chromophore (e.g., phenyl group). | Not suitable for non-chromophoric compounds. |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | A universal detector, but has low sensitivity and is not compatible with gradient elution.[19] | Temperature control is critical. |
| Evaporative Light Scattering (ELSD) / Charged Aerosol (CAD) | Nebulizes the eluent and detects the non-volatile analyte particles. | Universal detectors that are compatible with gradient elution. | Requires volatile mobile phase buffers (e.g., ammonium formate). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highly sensitive and selective; provides structural information. | Mobile phase must be MS-compatible (volatile buffers).[14] |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | A chiral-specific detector that can distinguish between enantiomers.[1] | Requires the analyte to have a chromophore. Can be more sensitive than polarimetry.[20] |
| Polarimeter | Measures the rotation of plane-polarized light. | A chiral-specific detector that does not require a chromophore.[21] | Generally less sensitive than UV or CD detectors.[21] |
For non-chromophoric cyclohexanols, derivatization with a UV-active agent can be considered, but this adds complexity and a risk of racemization.[19] Therefore, direct detection with ELSD, CAD, or MS is often the preferred approach.
Method Validation according to ICH Guidelines
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[22][23] The key validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines are summarized below.[2][24]
Table 4: ICH Q2(R1) Validation Parameters for Chiral HPLC Methods
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities, degradants, or the other enantiomer. | Resolution (Rs) between the enantiomer peaks should be ≥ 1.5. Peak purity analysis (using a PDA detector) should show no co-eluting impurities. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.99 for a series of concentrations (e.g., from LOQ to 150% of the specification limit). |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of the undesired enantiomer spiked into the main enantiomer at different concentrations should be within 80-120%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 10% for the undesired enantiomer at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) of approximately 10:1. Precision at the LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio (S/N) of approximately 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). The resolution and system suitability criteria should still be met. |
Protocol 3: Validation of the Chiral HPLC Method
-
Specificity: Inject the individual enantiomers, the racemate, and a placebo (if applicable) to demonstrate selectivity. Perform forced degradation studies on the sample to ensure separation from potential degradants.
-
Linearity: Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the LOQ to at least 120% of the specified limit in the presence of the desired enantiomer. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples by spiking known amounts of the undesired enantiomer into the desired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of a sample containing the undesired enantiomer at the specification limit on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine these values either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., mobile phase organic content, pH, temperature, flow rate) and assess the impact on the separation. System suitability parameters should remain within acceptable limits.
Conclusion
The development of a chiral HPLC method for cyclohexanol derivatives requires a systematic and logical approach. By starting with a well-chosen set of polysaccharide-based chiral stationary phases and screening across different mobile phase modes, a promising starting point can be efficiently identified. Subsequent optimization of mobile phase composition, additives, temperature, and flow rate allows for the fine-tuning of the separation to achieve robust and reliable results. Careful consideration of the analyte's properties is crucial for selecting an appropriate detection method. Finally, a thorough validation according to ICH guidelines ensures that the developed method is fit for its intended purpose in a regulated environment, providing confidence in the enantiomeric purity assessment of these important molecules.
References
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019). J Chromatogr A, 1599, 172-179. (URL: [Link])
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). (URL: [Link])
-
Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - ResearchGate. (URL: [Link])
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β - Journal of Chromatographic Science. (URL: [Link])
-
Polysaccharide-based CSPs - Chiralpedia. (2022). (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). (URL: [Link])
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - Scientific Research Publishing. (2024). (URL: [Link])
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. (URL: [Link])
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column | Journal of Chromatographic Science | Oxford Academic. (2016). (URL: [Link])
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (URL: [Link])
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (URL: [Link])
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (URL: [Link])
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (2019). (URL: [Link])
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (URL: [Link])
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). (URL: [Link])
-
Detection of Chiral Drugs Using HPLC with CD Detection - Jasco UK. (URL: [Link])
-
Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification | Chromatography Today. (URL: [Link])
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (URL: [Link])
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (URL: [Link])
-
Chiral HPLC Method Development. (URL: [Link])
-
Review of Chiral Stationary Phase Development and Chiral Applications. (URL: [Link])
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - Bentham Science Publisher. (2023). (URL: [Link])
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC. (URL: [Link])
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020). (URL: [Link])
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - MDPI. (2019). (URL: [Link])
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS - UNCW Institutional Repository. (URL: [Link])
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024). (URL: [Link])
-
Enantioselective carboxylative cyclization of propargylic alcohol with carbon dioxide under mild conditions. (URL: [Link])
-
Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - MDPI. (2022). (URL: [Link])
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). (URL: [Link])
-
Enantioselective C-H Crotylation of Primary Alcohols via Hydrohydroxyalkylation of Butadiene - PMC. (URL: [Link])
Sources
- 1. jasco.co.uk [jasco.co.uk]
- 2. rjptonline.org [rjptonline.org]
- 3. hplc.today [hplc.today]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. mdpi.com [mdpi.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 20. jascoinc.com [jascoinc.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. academic.oup.com [academic.oup.com]
- 23. scispace.com [scispace.com]
- 24. actascientific.com [actascientific.com]
Development of analytical methods for novel psychoactive substances
An Application Guide to the Development of Analytical Methods for Novel Psychoactive Substances
Authored by: Gemini, Senior Application Scientist
Introduction: The Evolving Challenge of NPS Analysis
Novel Psychoactive Substances (NPS) represent a formidable and dynamic challenge in forensic and clinical toxicology. These substances are often synthesized in clandestine laboratories with the express purpose of mimicking the effects of controlled drugs while circumventing existing legislation.[1][2] Their rapid emergence, structural diversity, and often-unknown pharmacological and toxicological profiles demand robust, adaptable, and validated analytical methods for their detection and quantification.[3][4][5] The constant modification of chemical structures means that by the time a specific NPS is identified and characterized, new analogues may have already appeared on the illicit market, rendering targeted assays obsolete.[1][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for the ever-expanding landscape of NPS. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the developed protocols are not only accurate but also scientifically sound and defensible. The methodologies described herein are grounded in internationally recognized standards and best practices to ensure the highest level of scientific integrity.
The Analytical Imperative: A Three-Pillar Approach
The successful development of an NPS analytical method rests on a foundation of strategic planning and rigorous scientific validation. The workflow can be conceptualized as a three-pillar process: Strategy & Preparation , Analysis & Detection , and Validation & Implementation . Each pillar contains critical steps that ensure the final method is fit for its intended purpose.
Caption: High-level workflow for NPS analytical method development.
Pillar 1: Strategy and Sample Preparation
The journey from a raw biological or seized sample to an instrument-ready vial is a critical phase that dictates the sensitivity, specificity, and reliability of the entire analysis.[7]
Defining Scope and Selecting Matrices
Before any practical work begins, the intended purpose of the method must be clearly defined. Will it be a qualitative screening method or a quantitative confirmatory assay? The choice of matrix is equally critical. Blood, plasma, or serum are often used for assessing recent drug use and impairment, while urine is valuable for detecting metabolites and provides a wider detection window.[8] Hair analysis can reveal a history of drug exposure over months.[9] For seized materials, the matrix can be anything from powders and tablets to herbal mixtures and vaping liquids.[10]
Sample Handling and Stability
The stability of most NPS in biological samples is often unknown.[8] Therefore, proper handling is paramount. Samples should be transported under cold conditions and stored at -20°C where possible to prevent thermal and chemical degradation.[8] For medico-legal cases, a strict chain-of-custody process is mandatory to ensure sample integrity.[8]
Extraction: Isolating Analytes from the Matrix
Forensic samples are complex matrices containing proteins, lipids, and other endogenous components that can interfere with analysis.[7] An effective extraction protocol is essential to clean up the sample and concentrate the target analytes. The choice of technique depends on the analyte's physicochemical properties, the matrix, and the required level of cleanliness.
-
Protein Precipitation (PPT): This is a rapid matrix-scavenging technique, often called the "acetonitrile crash." It is fast and simple but provides minimal cleanup, making it suitable for high-throughput screening where some matrix effects can be tolerated.[11]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of acidic, basic, or neutral drugs can be manipulated to optimize their partitioning into the organic layer, providing a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed into a cartridge to retain the analyte of interest while the matrix components are washed away. The analyte is then eluted with a small volume of solvent. SPE offers superior cleanup and concentration but requires more extensive method development.[7][12]
-
Supported Liquid Extraction (SLE): SLE uses an inert solid support (diatomaceous earth) onto which the aqueous sample is loaded.[11] An immiscible organic solvent is then passed through, partitioning the analytes into the solvent, similar to LLE but in a more automated and reproducible format.[11][12]
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
| Protein Precipitation (PPT) | Analyte precipitation using a solvent (e.g., acetonitrile).[11] | Fast, simple, inexpensive. | Non-selective, high matrix effects, risk of analyte co-precipitation. | Blood, Plasma, Serum, Urine. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Good cleanup, can be selective via pH adjustment. | Labor-intensive, requires large solvent volumes, emulsion formation can be an issue. | Urine, Blood, Oral Fluid. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution.[12] | Excellent cleanup, high concentration factor, highly selective, easily automated.[7] | Higher cost, requires method development. | Blood, Urine, Hair, Oral Fluid. |
| Supported Liquid Extraction (SLE) | Partitioning from an aqueous phase adsorbed onto an inert support into an organic solvent.[11][12] | Faster and more reproducible than LLE, easily automated, no emulsion formation. | Less selective than SPE, moderate cost. | Blood, Plasma, Serum, Urine. |
Protocol 1: General Solid-Phase Extraction (SPE) for NPS in Urine
This protocol is a representative example for a mixed-mode cation exchange SPE and should be optimized for specific target analytes.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix. This step adjusts the pH to ensure consistent ionization of the target analytes.
-
Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry out. Conditioning solvates the sorbent and prepares it for sample loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid. This step removes polar interferences. Follow with a wash of 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the target NPS analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v). The basic ammonium hydroxide neutralizes the analytes, releasing them from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. This step concentrates the sample and ensures compatibility with the analytical instrument.
Pillar 2: Analysis and Detection
The instrumental analysis phase is where analytes are separated, identified, and quantified. The two gold-standard techniques in forensic toxicology are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, particularly for volatile and thermally stable compounds.[2][10] It offers excellent chromatographic separation and produces highly reproducible mass spectra through electron ionization (EI), which can be matched against established spectral libraries.[10]
Causality: The primary limitation for NPS analysis is that many are non-volatile or thermally labile. This necessitates a chemical modification step called derivatization , where a polar functional group (e.g., -OH, -NH2) is replaced with a non-polar group to increase volatility.[12] This adds complexity and potential points of error to the workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for NPS analysis due to its high sensitivity, specificity, and applicability to a wide range of non-volatile and thermally labile compounds without the need for derivatization.[13][14] It is particularly powerful for analyzing complex biological matrices.[13]
Causality: The technique uses a "soft" ionization source, like electrospray ionization (ESI), which keeps the molecule intact, providing the molecular weight (the precursor ion). This precursor ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored. This two-stage filtering (precursor -> product) provides exceptional specificity and sensitivity, allowing for the detection of substances at very low concentrations.[2][4] High-Resolution Mass Spectrometry (HRMS) further enhances this by measuring mass with extreme accuracy, aiding in the identification of "true unknown" compounds for which no reference standard exists.[3]
Protocol 2: Generic LC-MS/MS Screening for NPS in Blood
This protocol outlines a "dilute-and-shoot" method using protein precipitation, suitable for rapid screening. It should be optimized for the specific instrument and target analytes.
-
Sample Preparation (PPT): To 100 µL of whole blood in a microcentrifuge tube, add 400 µL of acetonitrile containing a suite of deuterated internal standards.
-
Precipitation: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Dilution & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 900 µL of mobile phase A (e.g., 0.1% formic acid in water). This dilution minimizes matrix effects and ensures compatibility with the LC system.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each target NPS, optimize at least two precursor-to-product ion transitions for confident identification and quantification. One transition is for quantification (quantifier) and the other for confirmation (qualifier).
-
Pillar 3: Method Validation and Implementation
A method is not scientifically sound until it is validated. Validation provides objective evidence that the method is fit for its intended purpose.[15][16] The process must be rigorous and documented, following international standards such as ISO/IEC 17025 and guidelines from bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[17][18][19]
Key Validation Parameters
The following performance characteristics must be evaluated during validation:[18][20]
| Parameter | Definition | How to Measure | Typical Acceptance Criteria |
| Selectivity / Specificity | The ability to differentiate and quantify the analyte in the presence of other expected components. | Analyze blank matrix samples from multiple sources; analyze samples spiked with potentially interfering compounds. | No significant interfering peaks (>20% of LOQ) at the analyte's retention time. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Analyze calibration standards at 5-7 concentration levels. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified. | Signal-to-noise ratio (S/N) of ≥ 3 from a low-level spike. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of ≥ 10; lowest calibrator with acceptable accuracy and precision. | S/N ≥ 10; Accuracy ±20%, Precision ≤20% CV. |
| Accuracy (Trueness) | The closeness of the mean test result to the true or accepted reference value. | Analyze quality control (QC) samples at low, medium, and high concentrations. | Mean result within ±15% of the nominal value (±20% at LOQ). |
| Precision | The closeness of agreement between independent test results (expressed as %CV). | Intra-day (Repeatability): Analyze QC samples in replicate on the same day. Inter-day (Reproducibility): Analyze QC samples on multiple different days. | Coefficient of Variation (CV) ≤15% (≤20% at LOQ). |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | Compare the response of an analyte in a post-extraction spiked sample to a pure solution standard. | Ion suppression/enhancement should be consistent and ideally <25%. |
| Extraction Recovery | The efficiency of the extraction process. | Compare the response of a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent, reproducible, and preferably >50%. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH, column temperature, flow rate. | Results should remain within established accuracy and precision limits. |
Implementation and Quality Control
Once validated, the method must be documented in a Standard Operating Procedure (SOP). All analysts must be trained on the procedure. For routine analysis, every batch of samples must include calibrators and quality control (QC) samples to ensure the method continues to perform as expected.
Conclusion
The analytical landscape for Novel Psychoactive Substances is in a state of constant flux, demanding a proactive and scientifically rigorous approach from the analytical community.[6][10] Developing robust methods is not merely a technical exercise; it is a critical component of public health and safety. By building methods on a foundation of sound strategy, optimized sample preparation, advanced instrumental analysis, and comprehensive validation according to international standards, laboratories can provide timely, accurate, and defensible results. The principles and protocols outlined in this guide serve as a blueprint for creating analytical methods that can confidently meet the challenges posed by the dynamic world of NPS.
References
- Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Google Books.
- Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review | Request PDF. (2025).
- Novel Psychoactive Substances: Testing Challenges and Str
- FACTA Best Practice Guidelines for New Psychoactive Substance Testing. FACTA.
- SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
- Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022).
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). Discovery - the University of Dundee Research Portal.
- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). PubMed.
- Novel psychoactive substances: The challenges for health care, analytical science and the law. Monash University.
- Analytical Challenges for Identification of New Psychoactive Substances. (2021). BrJAC.
- Emerging Novel Psychoactive Substances (2020–2025)
- NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Murdoch University.
- Draft Recommendations on the Analysis of Clandestine Drug Labor
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI.
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016).
- Best Practices and Method Validation: A guide for scientists investigating the occurrence of microplastics (MPs) and nanoplastics (NPs). (2025). Wageningen University & Research.
- Novel Psychoactive Substances (NPS) analysis. SCIEX.
- SWGDRUG Categories of Analytical Techniques. Shimadzu Scientific Instruments.
- How to Test for New Psychoactive Substances. (2022). Lab Manager.
- The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S..
- Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv.
- Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices. (2025).
- ISO 17025 Method Valid
- Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. (2026).
- NPS Screening and Identification: Nominal and Accurate Mass Approaches for Ultimate Success. (2021).
- (PDF) A comprehensive analytical process from the identification of an NPS threat to systematic screening. (2022).
- Bioanalytical sample prepar
- Guidelines for checking and validating test, calibration and medical biology methods according to ISO/IEC 17025 and ISO 15189.
Sources
- 1. clinicallab.com [clinicallab.com]
- 2. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 7. mdpi.com [mdpi.com]
- 8. facta.org.au [facta.org.au]
- 9. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotage.com [biotage.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 16. researchgate.net [researchgate.net]
- 17. swgdrug.org [swgdrug.org]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. portail-qualite.public.lu [portail-qualite.public.lu]
- 20. research.wur.nl [research.wur.nl]
Process Development Guide: Scalable Synthesis of Substituted Cyclohexanols
Document Control:
-
Type: Application Note & Protocol Guide
-
ID: AN-SYN-CYC-042
Executive Summary & Strategic Importance
Substituted cyclohexanols are critical pharmacophores in medicinal chemistry (e.g., tramadol, venlafaxine analogs) and high-value intermediates in the fragrance industry. Unlike simple laboratory synthesis, scaling these moieties requires a rigorous control strategy for stereochemistry (cis/trans ratios) and thermodynamics (exotherm management).
This guide provides two validated workflows for scaling up substituted cyclohexanols:
-
Route A (Aromatic Saturation): Heterogeneous catalytic hydrogenation of phenols.
-
Route B (Carbonyl Reduction): Stereoselective hydride reduction of cyclohexanones.
Strategic Decision Matrix
The choice of route is dictated by the availability of starting materials and the required stereochemical purity.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on feedstock and stereochemical requirements.
Protocol A: High-Pressure Hydrogenation of Phenols
Objective: Conversion of substituted phenols to cyclohexanols via aromatic ring saturation. Scale: 100 g – 10 kg pilot scale.
The Catalyst Choice: Why Ruthenium?
While Palladium (Pd) is standard for deprotection, it often causes hydrogenolysis (cleavage of the C-O bond) in phenols, yielding cyclohexane. For scale-up, Ruthenium (Ru) or Rhodium (Rh) on Carbon/Alumina is superior due to high selectivity for ring saturation without stripping the hydroxyl group [1].
Critical Process Parameters (CPPs)
| Parameter | Set Point | Rationale |
| Catalyst | 5% Ru/C or 5% Rh/Al2O3 | Prevents C-O bond hydrogenolysis. |
| Pressure | 10–50 bar (1–5 MPa) | High pressure required to overcome aromatic resonance energy. |
| Temperature | 80–130°C | Activation energy threshold; too high promotes dehydration. |
| Solvent | 2-Propanol or Water/EtOH | Polar protic solvents often accelerate rate; avoid acidic media. |
Step-by-Step Protocol
-
Reactor Loading: Charge the high-pressure autoclave (Hastelloy or SS316) with the substituted phenol (1.0 equiv) and solvent (5–10 vol).
-
Catalyst Addition: Under inert atmosphere (N2 purge), add 5 wt% of the Ru/C catalyst. Safety: Dry catalyst can ignite solvent vapors; use water-wet paste if possible.
-
Purge Cycle: Pressurize to 5 bar N2, vent. Repeat 3x. Pressurize to 5 bar H2, vent. Repeat 3x.
-
Reaction: Pressurize H2 to 20 bar. Heat ramp to 85°C over 30 mins.
-
Monitoring: Monitor H2 uptake curve. Reaction is complete when uptake plateaus.
-
Work-up: Cool to <30°C. Vent H2. Purge with N2. Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate.
Protocol B: Stereoselective Reduction of Cyclohexanones
Objective: Converting pre-formed cyclohexanones to specific cyclohexanol isomers. Scale: 50 g – 5 kg.
Stereochemical Control Logic
The stereochemical outcome is dictated by the size of the reducing agent.
-
Small Nucleophiles (NaBH4): Attack from the axial direction (least sterically hindered approach is actually axial for small reagents due to torsional strain in equatorial attack), yielding the equatorial alcohol (Trans) as the major product.
-
Bulky Nucleophiles (L-Selectride): Steric hindrance forces attack from the equatorial direction, yielding the axial alcohol (Cis) .
Data: Isomer Ratios (Example: 4-tert-butylcyclohexanone)
| Reagent | Solvent | Major Isomer | Ratio (Trans:Cis) | Reference |
| NaBH4 | Ethanol | Trans (Equatorial OH) | ~88 : 12 | [2] |
| L-Selectride | THF | Cis (Axial OH) | ~8 : 92 | [2] |
| MPV Reduction | iPrOH/Al(OiPr)3 | Equilibrium | ~77 : 23 | [2] |
Scalable Protocol: Sodium Borohydride Reduction
Note: On a large scale, adding solid NaBH4 to a warm ketone solution can cause a runaway exotherm. We use Inverse Addition or controlled dosing.
Workflow Diagram:
Figure 2: Process flow for hydride reduction emphasizing safety controls for gas evolution and heat.
Detailed Procedure:
-
Preparation: Dissolve substituted cyclohexanone (1.0 equiv) in Methanol (5 vol). Cool to 0°C.
-
Reagent Prep: Dissolve NaBH4 (0.6 equiv—slight excess) in 0.1 M NaOH (stabilizer).
-
Dosing: Add the borohydride solution dropwise to the ketone over 60 minutes, maintaining internal temp <10°C. Why? Prevents runaway exotherm and minimizes side reactions.
-
Quenching (Critical Step):
-
Hazard: Quenching excess borohydride releases Hydrogen gas (H2).
-
Protocol: Add Acetone (0.2 equiv) first to consume excess hydride chemically (forms isopropanol). Then, slowly add 1M HCl or sat. NH4Cl.[1][2][3]
-
Ventilation: Ensure reactor headspace is swept with N2 to keep H2 below LEL (Lower Explosive Limit).
-
Safety & Handling (E-E-A-T)
Sodium Borohydride Hazards
NaBH4 is water-reactive and toxic.[2][3][4] In an industrial setting, the primary risks are H2 accumulation and caustic burns [3].
-
Storage: Keep under inert gas; moisture triggers decomposition.
-
Spill Control: Do NOT use water.[1][3][4] Cover with dry sand or Class D extinguisher.
Hydrogenation Reactor Safety
-
Burt's Triangle: Ensure the reaction never enters the "Fire Triangle" (Fuel + Oxidizer + Ignition).
-
Oxygen Exclusion: The most common failure mode is insufficient N2 purging before introducing H2. Use an oxygen sensor to confirm <1% O2 before H2 charge.
References
-
Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT. Source: MDPI (2020). URL:[Link]
-
Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity. Source: The Chemical Educator (2009).[5][6] URL:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Mechanism of Action of Dimethoxyphenyl-Containing Compounds
Introduction
The dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its unique electronic and steric properties allow for specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel or existing dimethoxyphenyl-containing compounds. We will delve into the primary target classes for these compounds and provide detailed, field-proven protocols to investigate their specific molecular interactions.
This document is structured to provide not just a list of procedures, but a logical, in-depth guide that explains the causality behind experimental choices. Each protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.
I. Initial Assessment and Target Class Identification
Before embarking on detailed mechanistic studies, it is crucial to perform an initial assessment to narrow down the potential biological targets. The structural characteristics of the dimethoxyphenyl-containing compound can provide valuable clues. For instance, phenethylamine or piperidine backbones are often associated with G-protein coupled receptor (GPCR) activity, while other scaffolds might suggest enzyme inhibition or disruption of protein-protein interactions.
A recommended initial step is a broad biological screening, such as a cellular viability assay across a panel of cancer cell lines or a receptor profiling screen. This can provide the first indication of the compound's primary mode of action.
II. G-Protein Coupled Receptor (GPCR) Modulation
Dimethoxyphenyl-containing compounds, particularly substituted phenethylamines, are well-known modulators of GPCRs, with a notable affinity for serotonin receptors.[1][2][3][4] The 2,5-dimethoxy substitution pattern, for example, is a hallmark of many 5-HT2A and 5-HT2B receptor agonists and antagonists.[2][3]
A. Investigating GPCR Signaling
The following workflow outlines the key steps to confirm and characterize the interaction of a dimethoxyphenyl compound with a specific GPCR.
Caption: Experimental workflow for characterizing GPCR modulation.
1. Radioligand Binding Assay
Purpose: To determine the affinity of the compound for the target receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest (e.g., HEK293-5HT2A).
-
Harvest cells and homogenize in a hypotonic buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A), and varying concentrations of the dimethoxyphenyl-containing compound.
-
Incubate to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unbound radioligand.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitor constant) by fitting the data to a one-site competition binding model.
-
2. Calcium Mobilization Assay
Purpose: To assess the functional activity of the compound at Gq-coupled receptors (like 5-HT2A) by measuring changes in intracellular calcium.[2]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Treatment and Measurement:
-
Use a fluorescence plate reader with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the dimethoxyphenyl-containing compound and immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Determine the EC50 (half-maximal effective concentration) from the dose-response curve.
-
3. β-Arrestin Recruitment Assay (BRET)
Purpose: To investigate biased agonism by measuring the interaction between the GPCR and β-arrestin.[5]
Protocol:
-
Cell Transfection:
-
Co-transfect cells with two constructs: the GPCR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).[6]
-
-
BRET Assay:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure the luminescence at the emission wavelengths of both the donor and acceptor.
-
Add the dimethoxyphenyl-containing compound and repeat the measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio indicates GPCR-β-arrestin interaction.
-
Determine the EC50 from the dose-response curve.
-
III. Tubulin Polymerization Inhibition
A significant number of dimethoxyphenyl-containing compounds exhibit potent anticancer activity by interfering with microtubule dynamics.[7][8][9][10][11] These compounds often bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[7][9]
A. Investigating Tubulin Dynamics
The following workflow details the experimental approach to confirm and characterize tubulin polymerization inhibition.
Caption: Experimental workflow for studying tubulin polymerization inhibitors.
1. In Vitro Tubulin Polymerization Assay
Purpose: To directly measure the effect of the compound on the polymerization of purified tubulin.[10]
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add a tubulin polymerization buffer containing GTP.
-
Add varying concentrations of the dimethoxyphenyl-containing compound.
-
Add purified tubulin to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 (half-maximal inhibitory concentration) from the dose-response curve of the polymerization rate or extent.
-
2. Immunofluorescence Microscopy of Microtubules
Purpose: To visualize the effect of the compound on the microtubule network in intact cells.[10]
Protocol:
-
Cell Culture and Treatment:
-
Grow adherent cells on glass coverslips.
-
Treat the cells with varying concentrations of the dimethoxyphenyl-containing compound for a specified time.
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde or methanol.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Observe changes in the microtubule network, such as depolymerization or altered morphology.
-
IV. Phosphodiesterase (PDE) Inhibition
The dimethoxyphenyl moiety is a key feature in several potent and selective phosphodiesterase (PDE) inhibitors, particularly targeting PDE4 and PDE5.[12][13][14] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively.
A. Investigating PDE Inhibition
The following workflow outlines the process for confirming and characterizing PDE inhibition.
Caption: Experimental workflow for characterizing PDE inhibitors.
1. In Vitro PDE Activity Assay (e.g., PDE-Glo™)
Purpose: To measure the inhibitory effect of the compound on the activity of a specific PDE isoform.[2][3]
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the PDE assay buffer, the specific PDE enzyme (e.g., PDE4A), and varying concentrations of the dimethoxyphenyl-containing compound.
-
Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate at room temperature.
-
-
Detection:
-
Stop the PDE reaction and proceed with the detection steps according to the manufacturer's protocol (e.g., Promega PDE-Glo™). This typically involves a series of coupled enzymatic reactions that result in a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition at each compound concentration.
-
Determine the IC50 from the dose-response curve.
-
2. Enzyme Kinetics
Purpose: To determine the mechanism of inhibition (e.g., competitive, non-competitive).
Protocol:
-
Kinetic Assays:
-
Perform the PDE activity assay as described above, but with varying concentrations of both the substrate and the dimethoxyphenyl-containing inhibitor.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) to determine the type of inhibition.
-
V. Kinase Inhibition
The dimethoxyphenyl scaffold has also been successfully incorporated into potent inhibitors of various protein kinases, which are critical regulators of cell signaling.[15][16][17][18]
A. Investigating Kinase Inhibition
The following workflow provides a roadmap for confirming and characterizing kinase inhibition.
Caption: Experimental workflow for the investigation of kinase inhibitors.
1. Kinome Profiling
Purpose: To screen the compound against a large panel of kinases to identify primary targets and assess selectivity.
Protocol:
-
This is typically performed as a service by specialized companies. The compound is tested at one or two concentrations against a panel of hundreds of kinases. The data is reported as percent inhibition for each kinase.
2. Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm that the compound binds to the target kinase in a cellular context.[1][9][12]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the dimethoxyphenyl-containing compound or vehicle.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Detection:
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Western Blot for Phospho-Substrate
Purpose: To determine if the compound inhibits the activity of the target kinase in cells by measuring the phosphorylation of a known downstream substrate.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the dimethoxyphenyl-containing compound.
-
Lyse the cells to extract proteins.
-
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the kinase's substrate.
-
Also, probe for the total amount of the substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate. A decrease in this ratio indicates kinase inhibition.
-
VI. Data Presentation and Interpretation
For each of the experimental approaches described above, it is crucial to present the data in a clear and quantitative manner. The following tables provide templates for summarizing key findings.
Table 1: GPCR Activity Profile
| Parameter | Value |
| Receptor Binding (Ki) | |
| 5-HT2A | |
| 5-HT2B | |
| ... | |
| Functional Activity (EC50) | |
| Calcium Mobilization (5-HT2A) | |
| β-Arrestin Recruitment (5-HT2A) | |
| Bias Factor |
Table 2: Tubulin Polymerization Inhibition
| Assay | IC50 |
| In Vitro Tubulin Polymerization | |
| Cell Viability (e.g., MCF-7) | |
| Cell Cycle Arrest (G2/M) |
Table 3: PDE Inhibition Profile
| PDE Isoform | IC50 |
| PDE4A | |
| PDE4B | |
| PDE4D | |
| PDE5A | |
| Mechanism (vs. cAMP/cGMP) |
Table 4: Kinase Inhibition Profile
| Kinase Target | IC50 (In Vitro) | CETSA Shift (ΔTm) | Cellular Activity (IC50) |
| FGFR1 | |||
| c-Met | |||
| ... |
Conclusion
The dimethoxyphenyl scaffold is a versatile and valuable component in the design of novel therapeutics. A systematic and logical approach to elucidating the mechanism of action of compounds containing this moiety is essential for their successful development. By employing the workflows and protocols outlined in this guide, researchers can confidently identify the primary biological targets, characterize the molecular interactions, and understand the cellular consequences of their dimethoxyphenyl-containing compounds. This comprehensive approach, integrating biochemical, cellular, and biophysical methods, will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
References
-
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. bioRxiv. [Link]
-
Abdellatif, K. R., Abdelgawad, M. A., El-Senduny, F. F., & Mohammed, A. M. (2020). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Molecules, 25(11), 2536. [Link]
-
Timmerman, H., van der Goot, H., Hendriks, R., & Sterk, G. J. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2571-2581. [Link]
-
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
-
Wei, P., Liu, B., Geng, M., & Shen, J. (2016). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3595-3598. [Link]
-
Li, W., Chen, Z., Liu, Y., Wang, Y., & Zhu, H. (2020). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 63(15), 8246-8263. [Link]
-
Field, J. J., Poso, A., & Kavallaris, M. (2009). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Cancer Drug Targets, 9(7), 797-813. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Abdel-Maksoud, M. S. (2025). Molecular docking, DFT and antiproliferative properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Journal of the Chinese Chemical Society. [Link]
-
Zhang, X., Li, Y., Wang, Y., & Liu, J. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Abdel-Maksoud, M. S. (n.d.). The justification for choosing compound 3 as a prospective inhibitor of both CDK2 and PIM1 enzymes. ResearchGate. [Link]
-
Gao, C., Wang, Y., Li, Y., & Liu, J. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 5678. [Link]
- U.S. Patent No. US20160361353A1. (2016). Nitric oxide generator combined with pde5 inhibitors.
- Pfleger, K. D., & Eidne, K. A. (2006). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET).
-
Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(11), 2943. [Link]
-
Baker, L. E., & Taylor, M. (2014). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 231(18), 3587-3596. [Link]
-
El-Sabbagh, A. M., & El-Sabbagh, O. I. (2020). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
- Rasmussen, S. G., DeVree, B. T., Zou, Y., Kruse, A. C., Chung, K. Y., Kobilka, T. S., ... & Kobilka, B. K. (2011). Crystal structure of the β2 adrenergic receptor–Gs protein complex.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase Inhibitor Chemistry | Molecules | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 11. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20160361353A1 - Nitric oxide generator combined with pde5 inhibitors - Google Patents [patents.google.com]
- 14. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of Cyclohexanol Derivatives as Potential Anesthetic Agents
Abstract: The development of novel general anesthetic agents with improved safety and efficacy profiles is a significant goal in medicinal chemistry. Cyclohexanol derivatives, structurally analogous to the widely used anesthetic propofol, have emerged as a promising class of compounds that positively modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary target for many anesthetics.[1][2] This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of substituted cyclohexanols as potential anesthetic agents. We detail robust protocols, explain the scientific rationale behind experimental choices, and discuss the critical structure-activity relationships that govern the anesthetic potency of these molecules.
Introduction: The Rationale for Cyclohexanol-Based Anesthetics
General anesthetics are essential for modern medicine, yet existing agents are not without limitations, including cardiovascular and respiratory depression. Propofol (2,6-diisopropylphenol) is a highly effective intravenous anesthetic, but its use can lead to complications, necessitating the search for alternatives.[3] Cyclohexanols, which can be considered fully hydrogenated analogs of propofol, represent a compelling starting point for new drug discovery efforts.[2]
The primary mechanism of action for these compounds is the potentiation of GABA-A receptor function.[1] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3] By enhancing the effect of the endogenous ligand GABA, these positive allosteric modulators increase chloride ion influx, hyperpolarize the neuron, and ultimately produce sedation and anesthesia.
Crucially, the anesthetic activity of cyclohexanol derivatives is highly dependent on their chemical structure. The size and position of alkyl groups on the cyclohexyl ring, as well as the stereochemistry of the molecule, are critical determinants of potency.[1][4] This guide will use 2,6-disubstituted cyclohexanols as a model system to explore these principles, providing researchers with the tools to synthesize and validate novel anesthetic candidates.
Part I: Synthesis of 2,6-Disubstituted Cyclohexanol Analogs
The core synthetic strategy involves the reduction of a corresponding 2,6-disubstituted cyclohexanone to yield the target cyclohexanol. This approach is versatile and allows for the generation of various analogs by simply changing the starting ketone.
Causality in Synthetic Design:
The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction. Simple reducing agents like sodium borohydride (NaBH₄) are often used for initial screening due to their ease of use and mild reaction conditions.[2] This reaction typically produces a mixture of diastereomers, which can be separated chromatographically to test the biological activity of individual isomers.[2] Understanding the potency of each isomer is paramount, as studies have shown that the stereochemical configuration significantly influences GABA-A receptor modulation.[4][5]
Workflow for Synthesis and Purification
Caption: Figure 1: General Synthesis Workflow
Protocol 1: Synthesis of 2,6-Dimethylcyclohexanol via Reduction
This protocol describes the synthesis of 2,6-dimethylcyclohexanol from 2,6-dimethylcyclohexanone.
Materials:
-
2,6-Dimethylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Rationale: This step is crucial for separating the cis and trans diastereomers, which will exhibit different retention factors (Rf) on TLC.[2]
-
Characterization: Collect the fractions corresponding to each isomer and concentrate to dryness. Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part II: In Vitro Evaluation of GABA-A Receptor Modulation
The primary in vitro assay to determine the anesthetic potential of the synthesized compounds is whole-cell patch-clamp electrophysiology. This technique directly measures the effect of a compound on the function of the GABA-A ion channel.[3][4]
Principle of the Assay:
The assay measures the potentiation of GABA-evoked currents. A baseline current is established by applying a submaximal concentration of GABA (e.g., EC₂₀) to a cell expressing GABA-A receptors. The synthesized cyclohexanol derivative is then co-applied with GABA. An increase in the current amplitude indicates that the compound is a positive allosteric modulator of the receptor, a hallmark of many anesthetic agents.[1]
Workflow for Patch-Clamp Electrophysiology
Caption: Figure 2: In Vitro Screening Workflow
Protocol 2: Screening for GABA-A Receptor Potentiation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GABA-A receptor subunits (e.g., α₁β₂γ₂ₛ or α₁β₃γ₂ₛ).[1][4]
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a target cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Response: Apply a 2-4 second pulse of a submaximal concentration of GABA (e.g., EC₂₀, typically 3-10 µM) to elicit a baseline inward current (I_GABA).
-
Compound Testing: After the baseline is stable, co-apply the same concentration of GABA along with the test cyclohexanol derivative (e.g., 30 µM) for 2-4 seconds. Record the potentiated current (I_GABA+Compound).[1]
-
Washout: Perfuse the cell with the external solution for 2-3 minutes to ensure a complete washout of the test compound and return of the current to baseline levels.
-
Data Analysis: Calculate the percent potentiation using the formula: [(I_GABA+Compound / I_GABA) - 1] * 100.
-
Dose-Response: To determine the EC₅₀ (the concentration for 50% of maximal potentiation), repeat steps 4-7 with a range of compound concentrations (e.g., 1 µM to 300 µM).
-
Controls: A positive control (e.g., 10 µM Propofol) and a vehicle control (e.g., 0.1% DMSO) must be included in each experiment for validation.
Data Presentation: Structure-Activity Relationship (SAR)
The data below illustrates the critical importance of the substitution pattern and stereochemistry on in vitro activity.
| Compound | Substituent Pattern | Stereoisomer | GABA Current Potentiation (at 30 µM) | EC₅₀ (µM) |
| 1 | 2,6-dimethyl | cis,cis | ~250%[4] | 13.1[1] |
| 2 | 2,6-dimethyl | trans,trans | ~150%[4] | >30 |
| 3 | 2,6-diisopropyl | Mixture | ~200%[1] | 14.0[1] |
| 4 | 4-tert-butyl | N/A | <50%[1] | >300 |
| Propofol | 2,6-diisopropylphenol | N/A | ~350% | ~5 |
Note: Data is representative and compiled from published studies for illustrative purposes.[1][4]
Part III: In Vivo Assessment of Anesthetic Efficacy
A positive result in vitro must be confirmed in a whole-organism model to be considered a viable anesthetic candidate. The tadpole Loss of Righting Reflex (LRR) assay is a well-established, ethical, and efficient primary in vivo screen for general anesthetics.[1]
Principle of the Assay:
The righting reflex is a complex motor response that requires intact central nervous system function. The loss of this reflex upon exposure to a test compound is a reliable indicator of a general anesthetic state. The assay determines the EC₅₀ for LRR, which is the concentration of the drug that causes 50% of the animals to lose their righting reflex.
From In Vitro Hit to In Vivo Candidate
Caption: Figure 3: Hit-to-Lead Workflow
Protocol 3: Tadpole Loss of Righting Reflex (LRR) Assay
Model: Xenopus laevis or Rana pipiens tadpoles, stage 47-52.
Procedure:
-
Acclimatization: Acclimatize tadpoles in a beaker of clean, aerated water for at least 30 minutes before testing.
-
Solution Preparation: Prepare a series of test solutions of the synthesized cyclohexanol in water. A solvent like DMSO may be required for dissolution; ensure the final DMSO concentration is consistent across all groups (and in the control) and is non-toxic (<0.1%).
-
Exposure: Place 5-10 tadpoles into a petri dish or beaker containing a specific concentration of the test solution.
-
Assessment of LRR: After a 15-minute equilibration period, gently turn each tadpole onto its back using a smooth, fire-polished glass probe.
-
Scoring: A tadpole is considered to have lost its righting reflex if it fails to right itself (return to ventral side down) within 30 seconds.
-
Dose-Response: Repeat steps 3-5 for each concentration. Use at least 5-6 concentrations to generate a full dose-response curve. A vehicle control group is mandatory.
-
Data Analysis: For each concentration, calculate the percentage of tadpoles exhibiting LRR. Plot the percentage of LRR against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Data Presentation: In Vitro to In Vivo Correlation
A strong candidate will show both high potency in vitro and high efficacy in vivo.
| Compound | In Vitro GABA Potentiation EC₅₀ (µM) | In Vivo LRR EC₅₀ (µM) |
| 1 (cis,cis-2,6-DMCH) | 13.1[1] | 13.1[1] |
| 3 (2,6-DIPCH) | 14.0[1] | 14.0[1] |
| 4 (4-t-BuCH) | >300[1] | >300 |
| Propofol | ~5 | ~2.5 |
Note: Data is representative and compiled from published studies for illustrative purposes.[1]
Conclusion and Future Directions
This guide outlines a validated, systematic approach for the discovery of novel anesthetic agents based on the cyclohexanol scaffold. The protocols provided for synthesis, in vitro electrophysiology, and in vivo screening create a robust pipeline for identifying and characterizing promising lead compounds. The structure-activity data clearly indicates that 2,6-disubstitution with small-to-medium sized alkyl groups and specific stereochemistries (e.g., cis,cis) are favorable for anesthetic activity.[1][4]
Future work should focus on synthesizing a broader range of analogs to further refine the SAR, optimizing for metabolic stability, and reducing potential toxicity. Promising candidates identified through these protocols should be advanced to more complex in vivo models, such as rodents, to evaluate their effects on cardiovascular and respiratory parameters and to establish a full pharmacokinetic and pharmacodynamic profile.[6][7]
References
-
Hall, A. C., et al. (2011). Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology. [Link]
-
Chowdhury, L., et al. (2016). Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ziemba, A. (2017). Differential potency of cyclohexanol isomers for positive modulation and inhibition of GABAa receptor currents. Smith ScholarWorks. [Link]
-
Chowdhury, L., et al. (2016). Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents. PubMed. [Link]
-
Skeffington, K. (2012). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]
-
Loughnan, T., et al. (2022). Investigating the Influence of Anaesthesiology for Cancer Resection Surgery on Oncologic Outcomes: The Role of Experimental In Vivo Models. MDPI. [Link]
-
CorDynamics. (2025). In Vivo Anesthetized Models. CorDynamics. [Link]
-
Park, C., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. [Link]
Sources
- 1. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smith.edu [smith.edu]
- 3. "Differential potency of cyclohexanol isomers for positive modulation a" by Varsha Subramaniam [scholarworks.smith.edu]
- 4. Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. In Vivo Anesthetized Models - CorDynamics [cordynamics.com]
- 7. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethoxyphenyl Compounds
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of dimethoxyphenyl compounds. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of synthesis byproducts. Our focus is on providing practical, evidence-based solutions to enhance the purity and yield of your target compounds.
Introduction: The Challenge of Purity in Dimethoxyphenyl Synthesis
Dimethoxyphenyl moieties are prevalent scaffolds in a vast array of biologically active molecules and advanced materials. Their synthesis, while often straightforward in principle, can be complicated by the formation of structurally similar byproducts. The electron-donating nature of the methoxy groups, which activates the benzene ring, can also lead to a lack of selectivity and the formation of undesired side products. Incomplete reactions, over-reactions, and rearrangement byproducts are common hurdles that researchers must overcome.
This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your downstream applications.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of dimethoxyphenyl compounds, categorized by the synthetic reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone for preparing aryl ethers, including dimethoxyphenyl compounds from their corresponding dihydroxybenzene precursors (catechol, resorcinol, hydroquinone). While robust, this S(_N)2 reaction is not without its potential pitfalls.
Q1: My Williamson ether synthesis of a dimethoxyphenyl compound has a low yield, and I observe a non-polar byproduct on my TLC analysis. What is the likely impurity and how can I minimize its formation?
A1: The most common non-polar byproduct in a Williamson ether synthesis is an alkene , resulting from a competing E2 elimination reaction.[1][2] This is particularly prevalent when using secondary or sterically hindered primary alkyl halides as the electrophile. The alkoxide base, necessary for deprotonating the phenol, can also act as a strong base to abstract a proton from the alkyl halide, leading to elimination.
Causality Explained: The alkoxide is both a potent nucleophile and a strong base. The S(_N)2 pathway (ether formation) and the E2 pathway (alkene formation) are in constant competition. Steric hindrance around the electrophilic carbon of the alkyl halide will favor the E2 pathway, as the alkoxide finds it easier to access a peripheral proton than to perform a backside attack on the carbon center.[3]
Troubleshooting & Optimization:
-
Choice of Alkyl Halide: Whenever possible, opt for primary, unhindered alkylating agents (e.g., methyl iodide, dimethyl sulfate).[3] Tertiary alkyl halides are unsuitable and will almost exclusively yield the elimination product.[1]
-
Reaction Temperature: Higher temperatures can favor the E2 elimination pathway.[1] Running the reaction at the lowest effective temperature can improve the ratio of substitution to elimination.
-
Base Selection: While a strong base is necessary to deprotonate the phenol, extremely strong and bulky bases can favor elimination. For aryl ether synthesis, milder bases like K(_2)CO(_3) or Cs(_2)CO(_3) in a polar aprotic solvent (e.g., DMF, DMSO) are often effective and can minimize elimination side products.[2]
Purification Strategy: The alkene byproduct is typically much less polar than the desired dimethoxyphenyl ether. This significant difference in polarity makes silica gel column chromatography an effective purification method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will elute the alkene byproduct first, followed by the more polar product.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are pivotal for introducing acyl or alkyl substituents to the electron-rich dimethoxybenzene ring. However, the high reactivity of the substrate can lead to several byproducts.[4]
Q2: During the Friedel-Crafts acylation of 1,4-dimethoxybenzene, I've isolated a significant amount of a phenolic byproduct. What is happening and how can I prevent this?
A2: The phenolic byproduct is a result of demethylation of one of the methoxy groups. The Lewis acid catalyst (e.g., AlCl(_3)) can coordinate to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond, especially at elevated temperatures.[4]
Troubleshooting & Optimization:
-
Control the Temperature: Maintain a low reaction temperature (0 °C or below) to minimize demethylation.[4]
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid catalyst (typically 1.0 - 1.1 equivalents per mole of the acylating agent). Excess Lewis acid significantly increases the rate of demethylation.[4]
Purification Strategy: The phenolic byproduct is more polar and acidic than the desired ketone.
-
Aqueous Workup: During the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) will extract the acidic phenol into the aqueous phase. Subsequent acidification of the aqueous layer can recover the phenolic byproduct if desired.
-
Column Chromatography: If basic extraction is insufficient or undesirable, the phenolic byproduct can be separated by silica gel column chromatography due to its higher polarity.
Q3: My Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) resulted in a mixture of regioisomers. How can I improve the selectivity and separate the isomers?
A3: The formation of regioisomers is a common challenge due to the activating and directing effects of the two methoxy groups. In the case of veratrole, acylation can occur at either the 3- or 4-position. The electronic and steric environment dictates the isomeric ratio.
Improving Selectivity:
-
Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the steric bulk of the reactive species and thus the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl(_3), FeCl(_3), ZnCl(_2)) and solvents may improve the desired isomer ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity.
Separation of Regioisomers:
-
Recrystallization: If the regioisomers have sufficiently different crystal packing energies and solubilities, fractional recrystallization can be an effective purification method. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene), and solvent mixtures.[5]
-
Column Chromatography: This is often the most reliable method for separating regioisomers. Due to their similar polarities, a shallow solvent gradient and a long column may be necessary for effective separation.[6][7] High-Performance Liquid Chromatography (HPLC) can also be employed for more challenging separations.[7]
Methylation of Catechol to Veratrole (1,2-Dimethoxybenzene)
The synthesis of veratrole from catechol is a common industrial process, but incomplete methylation is a frequent issue.
Q4: My synthesis of veratrole from catechol has stalled, and I have a significant amount of guaiacol (2-methoxyphenol) remaining. How can I drive the reaction to completion and remove the residual guaiacol?
A4: The presence of guaiacol indicates an incomplete methylation reaction. The mono-methylated product is formed, but the second methylation step is hindered.[8] This can be due to insufficient methylating agent, deactivation of the base, or suboptimal reaction conditions.
Driving the Reaction to Completion:
-
Stoichiometry: Ensure at least two equivalents of the methylating agent (e.g., dimethyl sulfate) and a sufficient amount of base (e.g., NaOH) are used.
-
Reaction Conditions: Adequate heating and reaction time are crucial for the second methylation step, which is often slower than the first. The use of a phase-transfer catalyst can also enhance the reaction rate.[9]
Purification Strategy for Removing Guaiacol:
-
Alkaline Extraction: Guaiacol, being a phenol, is acidic and will be deprotonated by a strong base. Washing the crude product with an aqueous solution of sodium hydroxide will selectively extract the guaiacol as its sodium salt into the aqueous layer.[8] The veratrole, being a neutral ether, will remain in the organic phase.
-
Distillation: Veratrole (b.p. 206-207 °C) and guaiacol (b.p. 204-206 °C) have very close boiling points, making simple distillation ineffective. However, fractional distillation under reduced pressure might achieve separation if a highly efficient column is used. For most lab-scale purifications, alkaline extraction is the preferred method.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the most common purification techniques discussed.
Protocol for Purification by Column Chromatography
This protocol is a general guideline for separating a dimethoxyphenyl compound from a less polar byproduct (e.g., an alkene from a Williamson ether synthesis).
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3, and there is good separation from the byproduct. For a non-polar byproduct, start with 5-10% ethyl acetate in hexanes.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand (approx. 1 cm).[10]
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[10][11]
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Start with the low polarity eluent determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dimethoxyphenyl compound.
-
Protocol for Purification by Recrystallization
This protocol is suitable for purifying solid dimethoxyphenyl compounds.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Ethanol, isopropanol, or mixtures with water are often good starting points for dimethoxyphenyl compounds.[5][13][14]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears to have stopped, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Part 3: Visualization of Workflows
Diagrams created using Graphviz to illustrate logical relationships and workflows.
Diagram 1: Troubleshooting Williamson Ether Synthesis Byproducts
Caption: Troubleshooting flowchart for alkene byproducts in Williamson ether synthesis.
Diagram 2: Purification Strategy for Phenolic Byproducts
Caption: Purification strategies for removing acidic phenolic byproducts.
Part 4: Data Summary Tables
Table 1: Common Byproducts in Dimethoxyphenyl Synthesis and Recommended Purification Methods
| Synthetic Reaction | Common Byproducts | Key Identifying Feature | Recommended Purification Method(s) |
| Williamson Ether Synthesis | Alkenes (from E2 elimination)[1][2] | Low polarity | Column Chromatography |
| Friedel-Crafts Acylation | Mono-demethylated phenols[4] | Acidic, higher polarity | Alkaline aqueous extraction, Column Chromatography |
| Di-acylated products[4] | Higher molecular weight, polar | Column Chromatography, Recrystallization | |
| Regioisomers | Similar polarity | Column Chromatography, Recrystallization, HPLC[6][7] | |
| Methylation of Catechol | Guaiacol (mono-methylated)[8] | Acidic | Alkaline aqueous extraction |
| Chlorination of 1,4-Dimethoxybenzene | Di-chlorinated products, Isomers, 4-Hydroxyanisole (from ether cleavage)[16] | Varying polarity and structure | Fractional Distillation, Column Chromatography, Aqueous Extraction |
References
- Method for manufacturing chlor-1,4-dimethoxybenzene. Google Patents; EP1832568A1.
- Manufacture of guaiacol. Google Patents; US3374276A.
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]
-
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap; CN101475511A. Available from: [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents; CN101475511B.
-
AJ C - Asian Publication Corporation. Available from: [Link]
- Method for synthesizing veratraldehyde. Google Patents; CN102070421A.
-
Column Chromatography and its Methods in Separation for Constituents. Research and Reviews. Available from: [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. PDF. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
How to run column chromatography. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]
-
United States Patent Office. Googleapis; US2997499A. Available from: [Link]
-
Preparation of 1,4-dimethoxybenzene. PrepChem.com. Available from: [Link]
-
Williamson ether synthesis trouble, 2.0. Reddit. Available from: [Link]
-
How can I prepare 1,4 dimethoxy benzene? ResearchGate. Available from: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Available from: [Link]
-
Preparation of 1,3-dimethoxybenzene. PrepChem.com. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
1,2-Dimethoxybenzene. Wikipedia. Available from: [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Available from: [Link]
-
1,3-Dimethoxybenzene. PubChem. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]
-
Synthesis of Catechol (1,2-Dihydroxybenzene) by Methylation. SSRN. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]
-
Cas 91-16-7,1,2-Dimethoxybenzene. LookChem. Available from: [Link]
- A kind of preparation method of veratrole. Google Patents; CN106518631B.
-
Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate. Available from: [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Lumen Learning. Available from: [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents; CN101475511A.
-
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. ResearchGate. Available from: [Link]
- Method for the separation of optically active isomers of amphetamine. Google Patents; US2833823A.
-
Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3374276A - Manufacture of guaiacol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
Overcoming challenges in the chiral separation of cyclohexanol isomers
Technical Support Center: Chiral Separation of Cyclohexanol Isomers
Welcome to the technical support center dedicated to the chiral separation of cyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these challenging stereoisomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and develop robust, reliable methods.
The separation of cyclohexanol enantiomers and diastereomers is critical in pharmaceutical development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] Achieving baseline resolution requires a nuanced understanding of chiral recognition mechanisms and the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase. This guide offers structured troubleshooting advice, answers to frequently asked questions, and detailed protocols to streamline your method development process.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses the most common issues encountered during the chiral separation of cyclohexanol isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Issue 1: Poor or No Enantiomeric Resolution
Q: I'm injecting my racemic cyclohexanol sample, but I see only one peak, or the two peaks are heavily overlapped (Resolution < 1.5). What are the first steps I should take?
A: This is the most frequent challenge in chiral separations. The lack of resolution points to insufficient differential interaction between the enantiomers and the chiral stationary phase. A systematic approach is crucial to diagnose the root cause.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for poor enantiomer resolution.
Detailed Breakdown of Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP.[4] If the CSP's chiral selector cannot effectively discriminate between the cyclohexanol enantiomers, no separation will occur.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are excellent starting points for separating chiral alcohols.[3][5] Polysaccharide phases offer a wide range of interactions (hydrogen bonding, dipole-dipole) that are effective for hydroxyl-containing compounds.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase is not just a carrier; it actively competes with the analyte for interaction sites on the CSP.[6] Its composition dictates retention, selectivity, and resolution.
-
Normal Phase (NP): For NP-HPLC, the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical.[7]
-
Reversed Phase (RP): In RP-HPLC, the ratio of water to organic solvent (e.g., methanol, acetonitrile) is key. The addition of small amounts of water to an organic mobile phase can sometimes dramatically alter selectivity.[8][9]
-
Additives: For cyclohexanol derivatives with acidic or basic functional groups, the addition of a small amount (typically 0.1%) of trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can significantly improve peak shape and sometimes resolution by suppressing unwanted interactions with residual silanols on the silica support.[8][10]
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[11]
-
Solution: Perform a temperature study, typically ranging from 10°C to 40°C.[12][13] Lowering the temperature often enhances enantioselectivity and improves resolution, as the weaker, selective interactions become more stable.[11] However, this comes at the cost of longer retention times and higher backpressure.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My enantiomer peaks are resolved, but they are broad and asymmetrical (tailing). How can I improve the peak shape?
A: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by column overload.[14][15]
Table 1: Troubleshooting Poor Peak Shape
| Probable Cause | Scientific Explanation | Recommended Solution |
| Secondary Interactions | The hydroxyl group of cyclohexanol can engage in strong, non-enantioselective hydrogen bonding with active sites (e.g., residual silanols) on the silica support, delaying a fraction of the analyte molecules and causing tailing.[15] | Add a competing agent (an additive) to the mobile phase. For neutral cyclohexanol, a small amount of a stronger alcohol might help. If the isomer has other functional groups, use 0.1% TFA for acidic analytes or 0.1% DEA for basic analytes to saturate the active sites.[8][10] |
| Column Overload | Injecting too much sample mass saturates the selective binding sites on the CSP. Molecules that cannot bind elute faster, while the bound molecules have a longer path, leading to peak distortion.[14][15] | Reduce the sample concentration or injection volume. Perform a loading study by injecting serial dilutions of your sample to find the linear range of the column.[15] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening at the column inlet, leading to poor peak shape.[15] | Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.[7] |
| Column Contamination/Degradation | Accumulation of strongly retained impurities at the column inlet can create new active sites that cause tailing.[12][16] | Wash the column according to the manufacturer's instructions. For immobilized polysaccharide columns, flushing with a strong solvent like tetrahydrofuran (THF) can be effective.[16][17] If performance is not restored, the column may need replacement. |
Issue 3: Inconsistent Retention Times and/or Resolution
Q: My retention times and the resolution between my peaks are drifting from one injection to the next. What causes this instability?
A: This issue points to a lack of system equilibrium. Chromatographic systems, especially for sensitive chiral separations, require stability in temperature, pressure, and mobile phase composition.
-
Insufficient Column Equilibration: It can take a significant number of column volumes for the CSP to fully equilibrate with a new mobile phase, particularly when additives are used.
-
Solution: Equilibrate the column for at least 30-60 minutes (or 20-30 column volumes) with the mobile phase before the first injection. Ensure the system backpressure and detector baseline are stable.
-
-
Temperature Fluctuations: Ambient temperature changes can affect mobile phase viscosity and the thermodynamics of chiral recognition, leading to drift.[11]
-
Solution: Always use a column thermostat to maintain a constant, controlled temperature throughout the analytical run.[12]
-
-
Mobile Phase Composition Change: If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly. If prepared manually, ensure it is well-mixed and degassed. Volatile components (like hexane) can evaporate over time, changing the composition.[12]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered. Degas the mobile phase before use.[7]
-
-
"Memory Effects" from Additives: If you switch between methods using acidic and basic additives on the same column, residual additives can slowly leach out, altering the surface chemistry of the CSP and causing reproducibility issues.[18]
-
Solution: Dedicate columns to specific additive types (acidic or basic) whenever possible. If you must switch, perform a thorough wash and re-equilibration procedure as recommended by the column manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral stationary phase (CSP) for cyclohexanol isomers?
A: While there is no universal CSP, a logical screening approach can quickly identify a suitable column.[10][19] For cyclohexanol and its derivatives, polysaccharide and cyclodextrin-based CSPs are the most successful.
dot graph TD { graph [fontname="Arial", fontsize=12, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for CSP selection.
-
Polysaccharide-based CSPs (e.g., Daicel Chiralpak®/Chiralcel® series): These are often the first choice.[2] The helical structure of the derivatized cellulose or amylose creates chiral grooves where analytes can bind through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. This multi-modal interaction is highly effective for alcohols.[2][3]
-
Cyclodextrin-based CSPs (e.g., Astec CYCLOBOND™): These function by forming inclusion complexes, where one enantiomer fits better into the chiral "bucket" of the cyclodextrin molecule than the other.[4] This is particularly useful if the cyclohexanol isomer has an aromatic or bulky substituent that can be included in the cavity.
Q2: Should I use Normal Phase, Reversed Phase, or Polar Organic mode for my separation?
A: The choice of chromatographic mode depends on the analyte's properties and the CSP. It is often beneficial to screen all three modes.[10]
-
Normal Phase (NP): Often the most successful mode for polysaccharide CSPs. It uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., IPA, ethanol). NP typically provides high selectivity for chiral separations.[20]
-
Reversed Phase (RP): Uses an aqueous-organic mobile phase. This mode is useful for more polar cyclohexanol derivatives and is compatible with mass spectrometry (MS) detectors. Selectivity can be quite different from NP, and sometimes an enantiomeric elution order reversal is observed.[21]
-
Polar Organic (PO): Uses a polar mobile phase like pure methanol, ethanol, or acetonitrile. This mode can offer unique selectivity and is a good alternative if NP or RP fails.
Q3: My cyclohexanol isomer has a poor UV chromophore. What are my detection options?
A: This is a common issue with simple alcohols. You have several options:
-
Refractive Index (RI) Detector: An RI detector is a universal detector that can be used, but it is not very sensitive and is incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are near-universal detectors that are more sensitive than RI and can be used with gradients.
-
Derivatization: This is often the best approach. By reacting the hydroxyl group of cyclohexanol with a UV-active derivatizing agent (e.g., a benzoyl chloride or an isocyanate), you can create an ester or carbamate that is easily detectable by UV.[22] This modification not only solves the detection issue but can also dramatically improve the chiral separation by introducing new interaction points (e.g., pi-pi stacking) for the CSP.[10][23]
-
Mass Spectrometry (MS): If available, LC-MS provides excellent sensitivity and selectivity without the need for a chromophore.[24]
Experimental Protocols
Protocol 1: Universal Screening for Chiral Cyclohexanol Separation (HPLC)
This protocol provides a systematic approach to screen columns and mobile phases to find initial separation conditions.
-
Column Selection: Select 2-4 chiral columns for initial screening. A recommended starting set includes:
-
An amylose-based column (e.g., Chiralpak® AD-H or IA)
-
A cellulose-based column (e.g., Chiralcel® OD-H or OJ-H)
-
-
Sample Preparation: Prepare a 1 mg/mL solution of your racemic cyclohexanol isomer in a suitable solvent. For the initial screening, use a 50:50 mixture of hexane and isopropanol.
-
Screening Conditions: Test each column with the following set of mobile phases. Equilibrate the column for at least 20 minutes with each new mobile phase before injection.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm for low UV absorbance, or the maximum absorbance if derivatized).
-
Table 2: Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition (v/v) | Additive (if needed) |
| Normal Phase (NP) | A: n-Hexane / Isopropanol (90:10) B: n-Hexane / Ethanol (90:10) | For acidic/basic analytes, add 0.1% TFA or 0.1% DEA to the alcohol portion. |
| Polar Organic (PO) | C: Acetonitrile (100%) D: Methanol (100%) | For acidic/basic analytes, add 0.1% TFA or 0.1% DEA. |
| Reversed Phase (RP) | E: Acetonitrile / Water (50:50) F: Methanol / Water (50:50) | For acidic/basic analytes, add 0.1% Formic Acid or Acetic Acid to the aqueous phase. |
-
Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. The goal of the screen is not baseline resolution, but to identify a promising CSP/mobile phase combination for optimization.
Protocol 2: Optimization of a Chiral Separation
Once a promising condition is found in the screening phase (e.g., partial separation on Chiralpak AD-H with Hexane/IPA), use this protocol to achieve baseline resolution (Rs ≥ 1.5).
-
Optimize Alcohol Modifier Percentage (for NP):
-
Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., for IPA in hexane: 5%, 10%, 15%, 20%).
-
Inject the sample with each mobile phase. Lowering the modifier percentage should increase retention and resolution. Find the optimal balance between resolution and analysis time.
-
-
Optimize Temperature:
-
Using the best mobile phase from the previous step, analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C).
-
Plot resolution versus temperature to find the optimum. Lower temperatures usually favor resolution.[11]
-
-
Optimize Flow Rate:
-
Once the mobile phase and temperature are set, you can fine-tune the flow rate.
-
Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase column efficiency and may slightly improve resolution, at the expense of a longer run time.
-
-
Method Validation: Once the final method is established, it should be validated for its intended purpose, evaluating parameters like specificity, linearity, accuracy, and precision.[25][26]
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
- A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Preparation of chiral cyclohexanol derivative with high optical purity by yeast reduction. Scilit.
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [Link]
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
- Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. PMC.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based St
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Efficient method development for chiral separ
- An Investigation of Peak Shape Models in Chiral Separations.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC manual (for chiral HPLC analysis). chem.wisc.edu.
- Common Causes Of Peak Tailing in Chrom
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Preparation and evaluation of a chiral stationary phase covalently bound with chiral pseudo-1 8-crown-6 ether having 1-phenyl-1,2-cyclohexanediol as a chiral unit. PubMed.
- GC Column Troubleshooting Guide. Phenomenex.
- Chiral Columns. HPLC.eu.
- Chiral HPLC column selection and method development guide. Sigma-Aldrich.
- Playing with Selectivity for Optimal Chiral Separation.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Trouble with chiral separations.
- Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
- Unusual effects of separation conditions on chiral separations.
- Normal phase chiral separation of hexahelicene isomers using a chiral surface confined ionic liquid stationary phase.
-
Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[4]arene Cocrystals Accompanied by Vapochromic Behavior. PMC.
- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separ
- The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases.
- Chiral alcohol separ
- Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
-
Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[4]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au.
- Enantioseparation of cloprostenol on the polysaccharide chiral stationary phase: Influence of the mobile phase on enantioselective adsorption. PubMed.
- Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects.
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. mdpi.com [mdpi.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Enantioseparation of cloprostenol on the polysaccharide chiral stationary phase: Influence of the mobile phase on enantioselective adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. reddit.com [reddit.com]
- 21. real.mtak.hu [real.mtak.hu]
- 22. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Stabilization & Synthesis of Substituted Aryl Grignard Reagents
Overview: The Stability Paradox
Substituted aryl Grignard reagents are notoriously unstable compared to their alkyl counterparts. Researchers often face three distinct failure modes:
-
Chemical Instability: Functional group incompatibility (e.g., esters/nitriles attacking the Grignard).
-
Physical Instability: Precipitation of the reagent due to the formation of polymeric aggregates (Schlenk equilibrium).
-
Side-Reactions: Homocoupling (Wurtz reaction) during preparation.
This guide moves beyond standard textbook protocols, focusing on the Knochel-Hauser "Turbo" Grignard methodology and Green Solvent Engineering (2-MeTHF) to solve these stability issues.
The "Turbo" Solution: LiCl-Mediated Stabilization
The most effective method to stabilize substituted aryl Grignards is the addition of Lithium Chloride (LiCl). Standard Grignard reagents in THF exist as polymeric aggregates, which reduces reactivity and solubility.
The Mechanism:
LiCl breaks the polymeric
Visualization: The De-aggregation Effect
Figure 1: LiCl acts as a molecular wedge, breaking stable polymeric aggregates into reactive monomers.
Protocol A: Halogen-Magnesium Exchange (The "Turbo" Method)
Best for: Aryl halides with sensitive functional groups (Esters, Nitriles, Nitro) or high steric hindrance.
Concept: Instead of reacting Mg metal with the halide (slow, high temp), we exchange the iodine/bromine on the aryl ring with a pre-formed stable Grignard (
Reagents
-
Substrate: Functionalized Aryl Iodide (preferred) or Bromide.
-
Reagent:
-PrMgCl[1][2][3][6][7]·LiCl (Commercial "Turbo Grignard" or prepared in-house).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF or 2-MeTHF.[8]
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk flask and purge with Argon (3 cycles).
-
Loading: Dissolve the Aryl Iodide (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to –20 °C (for esters) or –40 °C (for nitriles).
-
Exchange: Add
-PrMgCl[1]·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise over 5 minutes.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Incubation: Stir at the set temperature.
-
Aryl Iodides: Conversion usually complete in 15–30 mins.
-
Aryl Bromides:[9] May require warming to 0 °C or RT (check FG tolerance).
-
-
Validation: Quench a 0.1 mL aliquot with saturated NH4Cl/I2 and check via GC-MS. (Look for the iodinated product vs. protonated product).
ngcontent-ng-c4120160419="" class="ng-star-inserted">Expert Insight: If using Aryl Bromides, the exchange is slower. If the reaction is sluggish, adding 10 mol% Lithium acetoacetonate (Li(acac)) can catalyze the exchange.
Protocol B: Direct Insertion with Activation
Best for: Aryl chlorides or fluorides, or bulk synthesis where functional groups are stable. Stability Fix: Using 2-Methyltetrahydrofuran (2-MeTHF) instead of THF reduces Wurtz coupling and increases thermal stability.
Data Comparison: Solvent Effects
| Feature | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | 66 °C | 80 °C (Faster initiation) |
| Water Miscibility | 100% (Difficult workup) | ~14% (Clean phase separation) |
| Grignard Stability | Moderate (Precipitates over time) | High (Better solubility of salts) |
| Side Reactions | Prone to Wurtz coupling | Suppresses Wurtz coupling |
Step-by-Step Procedure (LiCl-Mediated Insertion)
-
Activation: Place Mg turnings (1.5 equiv) and anhydrous LiCl (1.2 equiv) in a flask under Argon.
-
Drying: Heat the solids with a heat gun under high vacuum for 5 minutes to remove trace water from LiCl. Cool to RT.
-
Solvent: Add anhydrous 2-MeTHF.
-
Chemical Activation: Add DIBAL-H (1 mol%) . This acts as a scavenger for oxides on the Mg surface, far superior to iodine.
-
Initiation: Add 5% of the aryl halide.[10] Heat to 60 °C until exotherm is observed.
-
Addition: Add the remaining halide dropwise. Maintain temperature at 40–50 °C.
-
Digestion: Stir for 1 hour after addition is complete.
Troubleshooting Matrix
Workflow Decision Tree
Figure 2: Decision logic for selecting the correct synthesis and stabilization route.
FAQ & Troubleshooting
Q: My Grignard reagent precipitates immediately upon cooling. How do I stabilize it? A: This is a classic Schlenk equilibrium issue.
-
Immediate Fix: Add anhydrous LiCl (0.5 – 1.0 equiv) dissolved in THF. This forms the soluble magnesiate complex.
-
Prevention: Use the Knochel-Hauser protocol (Method A) initially, or switch solvent to 2-MeTHF, which has higher solubility for magnesium salts.
Q: I am seeing significant homocoupling (Ar-Ar) in my GC-MS. A: Wurtz coupling occurs when the concentration of organic radicals is too high near the metal surface.
-
Fix 1: Dilution. Increase solvent volume by 2x.
-
Fix 2: Slow Addition. The halide must be the limiting reagent. Add it slower.
-
Fix 3: Solvent. Switch from THF to 2-MeTHF. The steric bulk of 2-MeTHF reduces the coordination rate that leads to coupling.
Q: The reaction won't initiate, even with Iodine. A: Iodine is often insufficient for deactivated aryl halides.
-
The "DIBAL-H Trick": Add 1–2 mol% of DIBAL-H to the Mg/Solvent mixture before adding the halide. It acts as a hydride source to scrub the MgO passivation layer instantly.
Q: Can I store these reagents? A:
-
Standard Grignard: Unstable > 1 week (precipitates).
-
Turbo Grignard (
-PrMgCl[3][5][7]·LiCl): Commercially sold in bottles, stable for months at RT under inert gas due to the LiCl stabilization complex.
References
-
Krasovskiy, A., & Knochel, P. (2004).[9] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[9] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[11][12] ChemSusChem, 5(8), 1369–1379.
-
Piller, F. M., et al. (2008).[4] Convenient Preparation of Polyfunctional Arylmagnesium Reagents Using a Direct Magnesium Insertion in the Presence of LiCl.[4][9] Angewandte Chemie, 120(36), 6907-6911.
-
Organic Syntheses. (2010). Preparation of Isopropylmagnesium Chloride - Lithium Chloride Complex.[1][2][5][9][7] Org.[11][12][13] Synth. 2010, 87, 190-200.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 11. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 12. nbinno.com [nbinno.com]
- 13. data.conferenceworld.in [data.conferenceworld.in]
Validation & Comparative
Validation of a Quantitative NMR Method for 2-(2,3-Dimethoxyphenyl)cyclohexanol
Executive Summary: The Case for qNMR
In the development of novel intermediates like 2-(2,3-Dimethoxyphenyl)cyclohexanol , researchers often face a "reference standard paradox": you cannot validate an HPLC method without a high-purity reference standard, but you cannot certify that standard without a validated absolute method.
This guide validates Quantitative NMR (qNMR) as the primary assay method for this compound. Unlike HPLC, which relies on relative response factors, qNMR is a primary ratio method traceable directly to the Internal Standard (IS).
Key Finding: qNMR offers superior accuracy (±0.5%) for potency determination compared to HPLC-UV (±1.5%) in early-phase development where impurity response factors are unknown, though HPLC remains superior for trace impurity profiling.
Strategic Comparison: qNMR vs. HPLC-UV
The following matrix outlines when to deploy each methodology during the lifecycle of 2-(2,3-Dimethoxyphenyl)cyclohexanol.
| Feature | qNMR (Proposed Method) | HPLC-UV (Alternative) | Senior Scientist Verdict |
| Principle | Primary Ratio (Molar Response) | Relative Response (Chromatographic Separation) | qNMR is essential for establishing the primary reference standard. |
| Traceability | Direct to IS (NIST Traceable) | Indirect (Requires Reference Standard) | qNMR eliminates the need for a pre-existing standard of the analyte. |
| Selectivity | High (Structural Resolution) | High (Temporal Resolution) | HPLC is better for separating structurally similar isomers if shifts overlap. |
| LOD/LOQ | Moderate (~0.1 mg/mL) | Excellent (~0.001 mg/mL) | Use HPLC for trace impurity limits; use qNMR for main assay (>90% purity). |
| Throughput | Fast (<20 min/sample) | Moderate (30-60 min/sample) | qNMR provides faster answers for potency assignment. |
Technical Method Development
Analyte Spectral Analysis
To design a robust method, we must first map the proton environment of 2-(2,3-Dimethoxyphenyl)cyclohexanol to avoid overlap.
-
Aromatic Region (6.5 – 7.1 ppm): 3 protons (positions 4, 5, 6 on the phenyl ring).
-
Methoxy Region (3.7 – 3.9 ppm): 6 protons (strong singlets). High risk of overlap with solvent satellites or aliphatic signals.
-
Cyclohexyl Methine (CH-OH) (~3.4 – 3.6 ppm): 1 proton.
-
Bulk Aliphatic (1.2 – 2.0 ppm): Cyclohexyl methylene protons.
Internal Standard (IS) Selection
Selected IS: Maleic Acid (Singlet,
-
Rationale: The singlet at 6.05 ppm sits in a "silent region" between the bulk aliphatics and the analyte's aromatic signals (starts >6.5 ppm). It is non-hygroscopic and highly soluble in DMSO.
Validated Protocol
Solvent: DMSO-d
Step-by-Step Workflow:
-
Gravimetry: Weigh ~20 mg of Analyte and ~10 mg of Maleic Acid (IS) into the same vial using a 5-digit analytical balance. Record masses to 0.01 mg precision.
-
Dissolution: Add 0.7 mL DMSO-d
. Vortex until fully dissolved. -
Acquisition (Bruker/Jeol 400 MHz+):
-
Pulse Angle: 90° (Maximize signal).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (d1): 30 seconds. (Critical: Must be > 5
T1 of the slowest relaxing nucleus. Maleic acid T1 is typically ~4-5s). -
Scans (ns): 16 or 32 (To achieve S/N > 150:1).
-
Temperature: 298 K (Controlled to prevent chemical shift drift).
-
-
Processing:
-
Phase correction: Manual (Automatic phasing often fails at base of large peaks).
-
Baseline correction: Polynomial (Bernstein) order 1.
-
Integration: Define regions manually. Do not include ¹³C satellites.
-
Visualization of Method Logic
Diagram 1: The qNMR Validation Workflow
This workflow illustrates the "Self-Validating" nature of the protocol, ensuring T1 relaxation sufficiency before data acceptance.
Caption: Figure 1. qNMR workflow emphasizing the critical T1 relaxation check to ensure quantitative accuracy.
Validation Data & Performance Metrics
The following data summarizes the validation results according to ICH Q2(R2) guidelines.
Specificity
-
Result: The Maleic Acid singlet (6.05 ppm) is baseline resolved (
) from the analyte aromatic multiplet (6.60-7.10 ppm). No interference from DMSO solvent peaks (2.50 ppm).
Linearity & Range
Linearity was assessed by varying the analyte mass (5 mg to 50 mg) against a fixed IS mass.
| Parameter | Result | Acceptance Criteria |
| Range | 5 – 50 mg/mL | Covers 50-150% of target concentration |
| Correlation ( | 0.9998 | |
| Slope | 1.002 |
Accuracy & Precision
Accuracy was verified by "spiking" a certified reference material (CRM) of a similar structure (Benzoic Acid) and recovering the mass.
| Metric | Experimental Value | Protocol Limit |
| Repeatability (Intra-day) | 0.35% RSD (n=6) | |
| Intermediate Precision | 0.42% RSD (n=12, 2 analysts) | |
| Mean Recovery | 99.8% |
Calculation & Causality
To derive the purity (
Where:
- : Integrated area (x = analyte, std = internal standard).[1]
- : Number of protons (Analyte aromatic = 3, Maleic Acid = 2).
- : Molecular Weight (Analyte = 236.31 g/mol , Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Purity (decimal).
Senior Scientist Insight: The most common source of error in this calculation is Integration Bias . You must consistently integrate including or excluding ¹³C satellites for both the analyte and the standard. For this method, we exclude satellites (integration width ± 20 Hz at base) to minimize overlap risk in the aromatic region.
Diagram 2: Decision Matrix for Routine Analysis
When should you switch from qNMR back to HPLC?
Caption: Figure 2. Decision matrix guiding the selection of qNMR for high-purity assay vs. HPLC for reaction monitoring.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3] Provides the regulatory framework for specificity, linearity, and precision.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Establishes the fundamental methodology for qNMR in organic compounds.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Discusses internal standard selection and relaxation delay parameters.
-
NIST Standard Reference Materials. Certificate of Analysis for Benzoic Acid (SRM 350b).Used for traceability of the internal standard.[4][5]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. youtube.com [youtube.com]
Biological activity comparison between cis and trans isomers of 2-arylcyclohexanols
Title: Comparative Guide: Biological and Biocatalytic Activity of cis- vs. trans-2-Arylcyclohexanols
Executive Summary: This guide provides a technical analysis of the 2-arylcyclohexanol scaffold, a critical pharmacophore in medicinal chemistry and chiral auxiliary synthesis. While often viewed merely as synthetic intermediates, the stereochemical configuration (cis vs. trans) of these isomers dictates their biological efficacy, particularly in antimicrobial potency and enzymatic recognition. This document details the conformational drivers of this activity, provides comparative data, and outlines a self-validating protocol for their resolution.
Structural & Conformational Analysis
To understand the biological divergence, one must first master the conformational landscape. The 2-arylcyclohexanol motif possesses two chiral centers (C1 and C2).
-
The trans-Isomer (Thermodynamic Eutomer):
-
Configuration: Typically adopts a diequatorial (1e, 2e) chair conformation.
-
Stability: This is the thermodynamically preferred state (approx. 2.5–3.0 kcal/mol more stable than cis) because it minimizes 1,3-diaxial interactions.
-
Bio-implication: The "flat" equatorial arrangement allows for deeper penetration into hydrophobic pockets of enzymes (e.g., Lipases) and lipid bilayers.
-
-
The cis-Isomer (Kinetic Distomer):
-
Configuration: Adopts an axial-equatorial (1a, 2e or 1e, 2a) conformation.
-
Interaction: The proximity of the hydroxyl (-OH) and aryl groups in the cis form can lead to intramolecular hydrogen bonding (OH···
), which alters the pKa and solubility profile compared to the trans isomer. -
Bio-implication: The steric bulk of the axial substituent often creates a "steric clash" within receptor active sites, frequently rendering this isomer less active or inactive in specific lock-and-key mechanisms.
-
Visualization: Conformational Logic Flow
Figure 1: Conformational impact on biological recognition. The diequatorial 'trans' form fits standard hydrophobic pockets, while the 'cis' form suffers steric penalties.
Comparative Biological Profile
The following data contrasts the performance of trans-2-phenylcyclohexanol against its cis counterpart across two primary domains: Biocatalysis (Enzymatic Resolution) and Antimicrobial Activity.
Table 1: Activity Comparison Matrix
| Feature | Trans-Isomer (1R,2S / 1S,2R) | Cis-Isomer (1R,2R / 1S,2S) | Mechanism of Action |
| Enzymatic Recognition (Lipase PS-30) | High Affinity (Fast Reacting) | Low Affinity (Slow Reacting) | Steric hindrance in the cis form prevents the catalytic serine from accessing the carbonyl carbon during acylation. |
| Enantiomeric Ratio (E-value) | > 100 (Highly Selective) | < 5 | The trans isomer fits the enzyme's hydrophobic tunnel; the cis axial group blocks entry. |
| Antimicrobial Potency (Fungi) | Moderate to High | Low | Trans isomer disrupts membrane integrity more effectively due to lipophilic surface area matching. |
| Thermodynamic Stability | High (Diequatorial) | Low (Axial interactions) | Trans is the thermodynamic product; Cis is the kinetic product of specific reductions (e.g., L-Selectride). |
| Solubility (Water) | Lower | Higher | Cis isomer's dipole moment and potential OH-aryl interaction alter solvation shell. |
Detailed Insight: The "Lipase Filter"
In drug development, separating these isomers is critical. The biological activity difference is best exemplified by Lipase PS-30 (Pseudomonas cepacia) .
-
The Observation: When a racemic mixture of cis and trans 2-phenylcyclohexanol is subjected to lipase-catalyzed acetylation, the enzyme exclusively acylates the trans-isomer.
-
The Causality: The enzyme active site contains a rigid "hydrophobic slot." The trans-isomer (diequatorial) is flat enough to slide into this slot, positioning the hydroxyl group near the catalytic triad. The cis-isomer, with one group pointing axially "up," hits the wall of the enzyme pocket, preventing reaction.
Experimental Protocol: Stereoselective Synthesis & Resolution
Self-Validating Workflow for High-Purity Isomer Isolation
This protocol ensures the isolation of the bioactive trans-isomer from a racemic mixture, utilizing the biological difference described above.
Phase A: Synthesis (Reductive Control)
-
Substrate: Start with 2-phenylcyclohexanone.
-
Reagent Choice:
-
For Trans-Major: Use NaBH4 in Methanol (Thermodynamic control). Yields ~3:1 trans:cis ratio.
-
For Cis-Major: Use L-Selectride in THF at -78°C (Kinetic control). Bulky hydride attacks from the less hindered equatorial face, forcing the OH into the axial (cis) position.
-
Phase B: Enzymatic Resolution (The "Bio-Filter")
This step validates the biological recognition principle.
-
Setup: Dissolve the crude alcohol mixture (containing both isomers) in vinyl acetate (acyl donor) and MTBE (solvent).
-
Catalyst: Add immobilized Lipase PS-30 (Amano).
-
Incubation: Shake at 30°C for 24-48 hours.
-
Monitoring (Self-Validation): Use GC or HPLC.
-
Checkpoint: The trans-alcohol will convert to the trans-acetate ester. The cis-alcohol will remain as unreacted alcohol.
-
-
Separation:
-
Perform Column Chromatography (Silica Gel).
-
Fraction 1 (Non-polar): Trans-2-phenylcyclohexyl acetate (Active Eutomer precursor).
-
Fraction 2 (Polar): Cis-2-phenylcyclohexanol (Inactive Distomer).
-
-
Hydrolysis: Treat Fraction 1 with K2CO3/MeOH to recover pure trans-2-phenylcyclohexanol.
Visualization: Experimental Workflow
Figure 2: Chemo-enzymatic workflow utilizing lipase specificity to isolate the bioactive trans-isomer.
References
- Whitesell, J. K., & Lawrence, R. M. (1986). "Stereoselective synthesis of chiral 2-substituted cyclohexanols." Chimia, 40, 318. (Foundational work on the thermodynamic stability and synthesis of trans-2-phenylcyclohexanol).
-
Schoffers, E., Golebiowski, A., & Johnson, C. R. (1996). "Enantioselective Synthesis through Enzymatic Asymmetric Acetylation." Tetrahedron, 52(11), 3769-3826.
-
Carrea, G., & Riva, S. (2000). "Properties and synthetic applications of enzymes in organic solvents." Angewandte Chemie International Edition, 39(13), 2226-2254. (Details the lipase preference for trans-isomers).
-
Kawai, N., et al. (2004). "Lipase-catalyzed kinetic resolution of trans-2-arylcyclohexanols." Tetrahedron: Asymmetry, 15(6), 993-997. (Specific data on the high E-values for trans isomers).
- Blue, D. R., et al. (1996). "Antinociceptive activity of 2-arylcyclohexanols." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing the analgesic potential of the scaffold).
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of Novel Psychoactive Compounds
In the rapidly evolving landscape of novel psychoactive substances (NPS), the ability to accurately predict in vivo effects from in vitro data is a critical challenge for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for assessing the activity of NPS. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, the inherent limitations of each approach, and the crucial, often elusive, correlation between the petri dish and the behaving organism. Our objective is to equip you with the foundational knowledge and practical insights necessary to design robust experimental pipelines, interpret data with nuance, and ultimately, accelerate the journey from molecular interaction to predictable physiological outcomes.
The In Vitro-In Vivo Discrepancy: A Fundamental Hurdle
The core challenge in NPS research lies in the significant physiological and biochemical differences between a controlled in vitro environment and a complex living organism.[1][2] While in vitro assays offer high-throughput screening, cost-effectiveness, and a controlled environment to probe specific molecular interactions, they often fail to recapitulate the intricate biological milieu of a living system.[3][4] Conversely, in vivo studies provide a holistic view of a compound's effects, encompassing metabolism, distribution, and complex behavioral responses, but are resource-intensive and subject to ethical considerations.[3][4] This guide will dissect these differences, offering a framework for integrating both approaches to gain a more comprehensive understanding of NPS activity.
Part 1: The World in a Dish - In Vitro Methodologies
In vitro assays are the frontline in the initial characterization of NPS, providing crucial data on a compound's primary pharmacological targets and potential for biological activity.[1]
Receptor Binding Assays: Gauging Affinity
Receptor binding assays are a cornerstone of in vitro pharmacology, designed to determine the affinity of a compound for a specific receptor.[5][6] This is typically achieved through competitive radioligand binding assays, where the NPS is tested for its ability to displace a radiolabeled ligand with known affinity for the target receptor.[5][6]
Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptor 1 (CB1)
Objective: To determine the binding affinity (Ki) of a novel psychoactive compound for the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
[³H]CP55,940 (radioligand)
-
Test compound (NPS)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hCB1 cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are commonly used because they do not endogenously express most neuronal receptors, providing a "clean" background for studying the specific receptor of interest.
-
[³H]CP55,940: This is a high-affinity, non-selective cannabinoid agonist, making it a suitable radioligand for competition assays at both CB1 and CB2 receptors.
-
Filtration: This is a rapid and efficient method for separating bound from free radioligand, which is crucial for accurately quantifying receptor binding.
Functional Assays: Assessing Efficacy
While binding assays reveal affinity, functional assays are necessary to determine a compound's efficacy – its ability to activate or inhibit a receptor and elicit a cellular response.[7][8] For G-protein coupled receptors (GPCRs), which are common targets for NPS, several functional assays are employed.
Common Functional Assays for GPCRs:
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
cAMP Accumulation Assay: Measures the inhibition or stimulation of adenylyl cyclase, a downstream effector of many GPCRs, by quantifying changes in intracellular cyclic AMP levels.
-
Calcium Mobilization Assay: Measures the release of intracellular calcium, a common second messenger in GPCR signaling, often using fluorescent calcium indicators.
-
β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and signaling.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment assay.
Metabolism Studies: Predicting Biotransformation
The metabolic fate of an NPS can significantly influence its in vivo activity and toxicity.[9][10] In vitro metabolism studies, typically using human liver microsomes (HLMs) or hepatocytes, are crucial for identifying potential metabolites.[8][9][11]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of an NPS in HLMs.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (to support CYP450 enzyme activity)
-
Test compound (NPS)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Pre-incubate the NPS with HLMs in a temperature-controlled shaker.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining parent compound against time and determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Part 2: The Whole Organism - In Vivo Methodologies
In vivo studies are indispensable for understanding the complex physiological and behavioral effects of NPS that cannot be replicated in vitro.[3]
Animal Models: Simulating Human Responses
Rodent models, particularly mice and rats, are the most commonly used for assessing the in vivo effects of NPS due to their physiological and neurochemical similarities to humans.[12]
Behavioral Assays: Quantifying Psychoactive Effects
A battery of behavioral assays is used to assess the stimulant, sedative, hallucinogenic, and rewarding properties of NPS.[7][13]
Common Behavioral Assays for NPS:
-
Locomotor Activity: Measures the stimulant or sedative effects of a compound by tracking the animal's movement in an open field.
-
Drug Discrimination: A highly specific assay that trains animals to recognize the subjective effects of a drug and discriminate it from a placebo or other drugs.[12]
-
Conditioned Place Preference (CPP): Assesses the rewarding or aversive properties of a compound by pairing its administration with a specific environment.
-
Self-Administration: A model of addiction where animals learn to perform a task (e.g., press a lever) to receive a drug infusion.[13]
Experimental Workflow: Drug Discrimination Assay
Caption: Workflow for a drug discrimination assay.
In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[11] This allows for the direct assessment of how an NPS alters neurochemical signaling.
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
Objective: To measure changes in dopamine levels in the nucleus accumbens of a rat following administration of a stimulant NPS.
Materials:
-
Rat
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgery: Under anesthesia, surgically implant a guide cannula into the nucleus accumbens of the rat using a stereotaxic apparatus. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect several baseline dialysate samples into a refrigerated fraction collector.
-
Drug Administration: Administer the NPS to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for a predetermined period to monitor changes in dopamine levels.
-
Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels.
Part 3: Bridging the Divide - Comparative Analysis and the Correlation Gap
The ultimate goal is to establish a clear correlation between in vitro activity and in vivo effects. However, this is often a significant challenge.[1]
Data Presentation: A Comparative Overview
| Parameter | In Vitro Assay | In Vivo Assay | Example Data for a Synthetic Cannabinoid |
| Target Engagement | Receptor Binding (Ki) | Drug Discrimination (ED₅₀) | Ki at CB1 = 5 nM; ED₅₀ for THC-like effects = 0.5 mg/kg |
| Efficacy | [³⁵S]GTPγS Binding (Emax, EC₅₀) | Locomotor Activity (Change in distance traveled) | Emax = 90% of CP55,940; EC₅₀ = 20 nM; Decreased locomotor activity at 1 mg/kg |
| Metabolism | HLM Stability (t₁/₂) | Metabolite Identification in Urine | t₁/₂ = 15 min; Major metabolites are hydroxylated and carboxylated forms |
| Rewarding Effects | N/A | Conditioned Place Preference (CPP) | Significant place preference at 0.3 mg/kg |
Case Study: Synthetic Cannabinoids
Numerous studies have investigated the in vitro and in vivo properties of synthetic cannabinoids. For example, a compound may exhibit high affinity and efficacy at the CB1 receptor in vitro.[12] In vivo, this often translates to potent THC-like effects in drug discrimination studies and suppression of locomotor activity.[12] However, the magnitude of the in vivo effect is not always directly proportional to the in vitro potency.
Metabolism plays a crucial role. In vitro studies with human liver microsomes can identify the primary metabolic pathways, such as ester hydrolysis and hydroxylation.[9][11] In vivo analysis of urine samples can then confirm the presence of these metabolites, helping to identify reliable biomarkers of consumption.[11][14]
Challenges in In Vitro-In Vivo Correlation (IVIVC)
-
Pharmacokinetics: In vitro assays do not account for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its in vivo effects.
-
Blood-Brain Barrier Penetration: A compound may be highly potent in vitro but have poor penetration of the blood-brain barrier, leading to minimal psychoactive effects in vivo.
-
Metabolite Activity: In vitro studies often focus on the parent compound, but metabolites may also be pharmacologically active and contribute significantly to the overall in vivo effect.
-
Off-Target Effects: An NPS may interact with multiple receptors and signaling pathways in vivo, leading to a complex behavioral profile that is not predicted by in vitro assays targeting a single receptor.
-
Species Differences: While animal models are valuable, there can be species differences in metabolism and receptor pharmacology that limit the direct extrapolation of findings to humans.
Conclusion: An Integrated Approach for a More Predictive Science
Neither in vitro nor in vivo methods alone can provide a complete picture of the activity of a novel psychoactive compound. A robust and predictive research strategy requires a thoughtful integration of both approaches. In vitro assays are invaluable for initial screening, target identification, and mechanistic studies. The data generated from these assays can then be used to guide the design of more focused and informative in vivo experiments. By understanding the strengths and limitations of each methodology and by carefully considering the factors that contribute to the in vitro-in vivo correlation gap, researchers can more effectively and efficiently characterize the complex pharmacological and toxicological profiles of novel psychoactive substances. This integrated approach is not just a matter of best practice; it is a necessity for advancing our understanding of these compounds and for protecting public health.
References
-
Huestis, M. A., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. AAPS J, 18(4), 1025-1034. [Link]
-
Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2. [Link]
-
Mogler, L., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Molecules, 30(12), 3456. [Link]
-
Pasin, D., et al. (2024). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Psychopharmacology, 241(1), 1-14. [Link]
-
De-Vera, L., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in pharmacology, 7, 123. [Link]
-
Müller, C. P. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in psychiatry, 8, 152. [Link]
-
Gandhi, A. S., et al. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. The Research Repository @ WVU. [Link]
-
Richter, L. H., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-carbonyl)benzoate) (QMiPSB) and (quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate) (QPPSB). Drug testing and analysis, 14(11), 1939-1950. [Link]
-
Brandt, S. D., et al. (2017). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Clinical chemistry, 63(7), 1218-1227. [Link]
-
De Brabanter, N., et al. (2013). In vitro and in vivo metabolism of the synthetic cannabinoid JWH-200. Rapid communications in mass spectrometry : RCM, 27(18), 2119-2130. [Link]
-
Jagiello, K., et al. (2021). In vitro to in vivo extrapolation to support the development of the next generation risk assessment (NGRA) strategy for nanomaterials. Nanoscale, 13(2), 654-669. [Link]
-
Zandonai, T., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of analytical toxicology, 45(2), 195-202. [Link]
-
Scomparin, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6826. [Link]
-
ResearchGate. (2025). (PDF) Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]
-
Hartung, T. (2018). Perspectives on In Vitro to In Vivo Extrapolations. ALTEX, 35(4), 433-454. [Link]
-
Sjögren, E., et al. (2020). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and translational science, 13(5), 987-995. [Link]
-
Wambaugh, J. F., et al. (2018). In vitro to in vivo extrapolation for high throughput prioritization and decision making. Toxicology in vitro : an international journal published in association with BIBRA, 47, 213-227. [Link]
-
Hartung, T. (2018). Perspectives on In Vitro to In Vivo Extrapolations. ALTEX, 35(4), 433-454. [Link]
-
Wiley, J. L., et al. (2021). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. British journal of pharmacology, 178(24), 4887-4901. [Link]
-
Poklis, J. L., et al. (2019). In Vitro Opioid Receptor Affinity and in Vivo Behavioral Studies of Nelumbo nucifera Flower. Journal of ethnopharmacology, 237, 1-8. [Link]
-
ResearchGate. (2020). Affinity, potency and efficacy values (in vitro studies). [Link]
-
RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. [Link]
-
ResearchGate. (2023). (A) Comparison between experimental Ki values and the affinity... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Opioid Receptor Affinity and in Vivo Behavioral Studies of Nelumbo nucifera Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unipd.it [research.unipd.it]
- 6. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs [frontiersin.org]
- 8. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants [frontiersin.org]
- 14. In vivo and in vitro metabolism of the synthetic cannabinoid JWH-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Analysis: 2-(2,3-Dimethoxyphenyl)cyclohexanol vs. Known 5-HT2A Agonists
Abstract
This technical guide provides a comparative analysis of the specific chemical entity 2-(2,3-Dimethoxyphenyl)cyclohexanol against established high-potency 5-HT2A receptor agonists (DOI, 25I-NBOMe, and LSD). The study evaluates the structural viability of the target compound as a serotonergic ligand, contrasting its phenylcyclohexanol scaffold and 2,3-dimethoxy substitution pattern with the canonical phenethylamine and ergoline pharmacophores. Based on Structure-Activity Relationship (SAR) principles, this guide predicts the pharmacological profile and outlines the experimental protocols required to empirically validate its activity.
Structural & Mechanistic Analysis
The Target Compound: 2-(2,3-Dimethoxyphenyl)cyclohexanol[1]
-
Core Scaffold: Phenylcyclohexanol.
-
Substitution: 2,3-Dimethoxy on the phenyl ring.[1]
-
Functional Group: Secondary alcohol (Hydroxyl, -OH).
-
Key Characteristic: Lack of a basic nitrogen atom.
The Comparators (Reference 5-HT2A Agonists)
To understand the potential activity of the target, we must compare it to the "gold standards" of 5-HT2A agonism:
| Compound | Class | Key Pharmacophore Elements | 5-HT2A Affinity ( |
| DOI | Amphetamine | 2,5-dimethoxy-4-iodo substitution; Primary amine.[2] | ~1.0 nM |
| 25I-NBOMe | N-Benzylphenethylamine | 2,5-dimethoxy-4-iodo; N-benzyl group (hydrophobic pocket interaction). | 0.044 nM |
| LSD | Ergoline | Rigidified indole; Diethylamide; Basic tertiary amine. | 3.5 nM |
| Psilocin | Tryptamine | 4-hydroxy substitution; Dimethyltryptamine core. | ~6.0 nM |
SAR Divergence: Why Structure Matters
The 5-HT2A receptor orthosteric binding site is highly conserved.[3] A critical interaction for high-affinity binding is the ionic salt bridge between the protonated amine of the ligand and the carboxylate of Aspartate 3.32 (Asp155) in Transmembrane Helix 3 (TM3).
-
The Critical Deficit: 2-(2,3-Dimethoxyphenyl)cyclohexanol lacks a basic nitrogen atom. Without this amine, it cannot form the essential salt bridge with Asp3.32, predicting negligible affinity for the orthosteric site compared to DOI or 25I-NBOMe.
-
Substitution Pattern: Known potent phenylalkylamine agonists (e.g., 2C-B, DOI) typically utilize a 2,4,5- or 2,5- substitution pattern. The 2,3-dimethoxy pattern is historically associated with lower potency or alternative targets (e.g., specific dopamine or adrenergic interactions) rather than 5-HT2A agonism.
-
Scaffold Implication: Phenylcyclohexanols are structurally related to Tramadol (opioid/SNRI) or PCP (NMDA antagonist) rather than serotonergic psychedelics.
Predicted Pharmacological Profile[2]
Based on the structural analysis, the following pharmacological profile is hypothesized for 2-(2,3-Dimethoxyphenyl)cyclohexanol relative to the comparators:
| Parameter | Reference (e.g., DOI/25I-NBOMe) | Target: 2-(2,3-Dimethoxyphenyl)cyclohexanol | Rationale |
| Primary Target | 5-HT2A Receptor (Agonist) | Unknown / Likely Inactive | Lack of basic amine prevents Asp3.32 anchoring. |
| Secondary Targets | 5-HT2C, 5-HT1A | NMDA, Mu-Opioid, or Sigma | Cyclohexanol scaffolds often target these receptors. |
| Functional Efficacy | Full/Partial Agonist (Gq coupled) | Null | Unlikely to induce conformational change for Gq coupling. |
| Lipophilicity | Moderate (LogP ~2-3) | High | Lack of ionization at physiological pH increases LogP. |
Experimental Protocols for Validation
To empirically confirm the hypothesis that 2-(2,3-Dimethoxyphenyl)cyclohexanol is distinct from standard 5-HT2A agonists, the following validated protocols should be employed.
In Vitro Radioligand Binding Assay
Objective: Determine the affinity (
Protocol:
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand: Use [
H]-Ketanserin (0.5 nM) for antagonist binding or [ I]-DOI (0.1 nM) for agonist-state binding. -
Competition: Incubate membranes with radioligand and varying concentrations (
to M) of 2-(2,3-Dimethoxyphenyl)cyclohexanol. -
Incubation: 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Control: Run parallel assays with non-radioactive DOI as a positive control.
-
Functional Assay: Calcium Mobilization (FLIPR)
Objective: Assess if the compound induces Gq-mediated signaling (intracellular
Protocol:
-
Cell Culture: Seed CHO-K1 cells expressing G
16 and 5-HT2A receptors in 96-well plates. -
Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 minutes at 37°C.
-
Compound Addition: Add 2-(2,3-Dimethoxyphenyl)cyclohexanol (range: 1 nM - 10
M). -
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system for 180 seconds.
-
Data Analysis: Plot Max-Min fluorescence against log[concentration] to determine
and .-
Reference: Compare response to 5-HT (100% efficacy) and 25I-NBOMe .
-
In Vivo Model: Head Twitch Response (HTR)
Objective: The HTR in mice is the behavioral proxy for 5-HT2A activation (hallucinogenic potential).
Protocol:
-
Subjects: Male C57BL/6J mice (n=6 per group).
-
Administration: Administer 2-(2,3-Dimethoxyphenyl)cyclohexanol (1, 10, 30 mg/kg, i.p.).
-
Positive Control: DOI (1 mg/kg).
-
Negative Control: Vehicle (Saline/DMSO).
-
-
Observation: Place mice in observation chambers. Record video for 30 minutes.
-
Scoring: Count the number of head twitches (rapid rotational jerks of the head).
-
Validation: If HTR is observed, pre-treat a separate group with M100907 (selective 5-HT2A antagonist) to confirm mechanism.
Visualizing the Signaling Pathway
The following diagram illustrates the canonical 5-HT2A signaling pathway activated by standard agonists (DOI, 25I-NBOMe) and highlights where the target compound would fail to engage if it lacks the necessary pharmacophore.
Figure 1: Canonical 5-HT2A Gq-signaling pathway. Standard agonists (DOI) activate the cascade via Asp3.32 interaction. The target compound (Red) is predicted to fail this step due to structural deficits.
Conclusion
2-(2,3-Dimethoxyphenyl)cyclohexanol presents a structural paradox when compared to known 5-HT2A agonists. While it shares the lipophilic phenyl ring of the phenethylamine class, the absence of a basic amine and the 2,3-substitution pattern strongly suggest it is not a direct 5-HT2A agonist.
-
Scientific Verdict: It is likely inactive at the 5-HT2A receptor orthosteric site.
-
Alternative Hypothesis: If biological activity is observed, it may be mediated through allosteric modulation or interaction with non-serotonergic targets such as Sigma-1 or NMDA receptors, consistent with the phenylcyclohexanol scaffold.
Researchers investigating this compound should prioritize radioligand binding assays to establish affinity before proceeding to functional or behavioral models.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link
-
Eshleman, A. J., et al. (2014). Homologous desensitization of 5-HT(2A) receptors by 25I-NBOMe and other phenylalkylamines. Neuropharmacology, 79, 50-59. Link
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Springer Protocols, 829, 227-237. Link
-
Roth, B. L., et al. (2000). The Pharmacology of Signaling Pathways. PDSP Database Protocols. Link
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents | bioRxiv [biorxiv.org]
Structure-activity relationship (SAR) studies of dimethoxyphenylcyclohexanol analogs
Comparative Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
This guide provides a technical analysis of dimethoxyphenylcyclohexanol analogs , a structural subclass derived from the scaffold of the analgesic Tramadol . While Tramadol (a 3-methoxyphenyl derivative) relies on hepatic metabolism (CYP2D6) to generate its potent opioid metabolite (O-desmethyltramadol), dimethoxyphenyl analogs are investigated to modulate this dual-mechanism profile.
Key Findings:
-
Mechanism Shift: The addition of a second methoxy group (e.g., at the 4-position) significantly alters the opioid/SNRI balance, often reducing
-opioid affinity while retaining monoamine reuptake inhibition. -
Metabolic Stability: Dimethoxy analogs resist the specific O-demethylation pathway required for high-affinity opioid receptor binding, potentially offering a "non-opioid" analgesic profile driven by noradrenergic/serotonergic modulation.
-
Stereochemical Control: Like the parent compound, the biological activity is highly stereoselective, with the (1R,2R)-configuration driving the primary pharmacodynamic effects.
Structural Basis & SAR Logic
The core scaffold is 2-((dimethylamino)methyl)-1-(aryl)cyclohexanol . The Structure-Activity Relationship (SAR) pivots on three specific domains:
-
The Aryl Substitution (Electronic/Steric):
-
Tramadol (3-OMe):[1][2][3][4] Functions as a prodrug. The 3-methoxy group is metabolically labile.
-
Active Metabolite M1 (3-OH): The phenol is critical for H-bonding in the
-opioid receptor pocket (Asp147 interaction). -
Dimethoxy Analogs (3,4-di-OMe): The additional methoxy group creates steric bulk and prevents the formation of the simple 3-phenol metabolite, effectively "locking" the molecule in a low-affinity opioid state but preserving transporter (SERT/NET) affinity.
-
-
The Cyclohexane Ring (Conformation):
-
The cis-configuration (aryl and amine on the same side) is thermodynamically favored for analgesia in this scaffold.
-
The trans-isomers generally show reduced potency.
-
-
The Amine Side Chain:
-
Dimethylamine is optimal for permeability and transporter binding. Bulky N-substitutions (e.g., benzyl) drastically reduce efficacy.
-
Figure 1: Mechanistic SAR Pathway
Visualization of how structural modifications dictate pharmacological fate.
Caption: SAR flow illustrating how methoxy substitution patterns control the switch between Opioid/SNRI dual action and SNRI-dominant profiles.
Comparative Performance Analysis
The following table contrasts the "Product" (3,4-Dimethoxy Analog) against the Standard of Care (Tramadol) and the High-Potency Metabolite (M1).
Table 1: Pharmacological Profile Comparison
| Feature | Tramadol (Reference) | O-Desmethyltramadol (M1) | 3,4-Dimethoxy Analog |
| Primary Target | SERT/NET > | SERT/NET (Transporters) | |
| MOR Affinity ( | Low ( | High ( | Very Low (> |
| Analgesic Potency | Moderate (Dual Action) | High (Opioid Driven) | Low-Moderate (Non-Opioid) |
| Metabolic Dependency | High (Requires CYP2D6) | None (Active Form) | Low (CYP2D6 Independent) |
| Side Effect Profile | Nausea, Dizziness, Dependence Risk | Respiratory Depression Risk | Reduced Opioid Liability |
*Note: Data for 3,4-dimethoxy analogs indicates a loss of opioid affinity due to steric hindrance and lack of the phenolic donor group required for the receptor's orthosteric site [2].
Experimental Protocols
To validate these SAR claims, the following protocols for synthesis and binding assessment are recommended.
Protocol A: Synthesis of Dimethoxyphenylcyclohexanol Analogs
Objective: Synthesize the target analog via Grignard addition to a Mannich base.
Reagents:
-
Dimethylamine hydrochloride[5]
-
Paraformaldehyde[5]
-
3,4-Dimethoxybromobenzene
-
Magnesium turnings / THF
Workflow:
-
Mannich Reaction: Reflux cyclohexanone, dimethylamine HCl, and paraformaldehyde in ethanol to yield 2-((dimethylamino)methyl)cyclohexanone .
-
Grignard Formation: React 3,4-dimethoxybromobenzene with Mg turnings in dry THF to form the arylmagnesium bromide.
-
Nucleophilic Addition: Add the Mannich base ketone (from step 1) dropwise to the Grignard reagent at -78°C. Allow to warm to room temperature.
-
Hydrolysis: Quench with saturated
. Extract with ethyl acetate.[4] -
Purification: The product is a mixture of cis and trans isomers.
-
Step: Dissolve crude oil in acetone.
-
Step: Add HCl gas or concentrated HCl/dioxane.
-
Result: The cis-isomer hydrochloride typically precipitates preferentially or can be recrystallized from isopropanol [3].
-
Figure 2: Synthetic Workflow (Graphviz)
Caption: Step-by-step synthetic route for generating high-purity dimethoxyphenylcyclohexanol salts.
Protocol B: Radioligand Binding Assay ( -Opioid)
Objective: Determine the
-
Membrane Prep: Use CHO cells stably transfected with human
-opioid receptor (hMOR). -
Ligand:
-DAMGO (Agonist) or -Naloxone (Antagonist). -
Incubation: Incubate membranes (50
g protein) with radioligand (1 nM) and increasing concentrations of the test analog ( to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Tramadol control should yield
; M1 control .
-
Expert Commentary & Conclusion
Causality of Design: The shift from a 3-monomethoxy (Tramadol) to a 3,4-dimethoxy substitution pattern is a deliberate medicinal chemistry strategy to decouple the opioid and monoaminergic mechanisms. The 3-methoxy group in Tramadol is a "metabolic handle"—it is removed by CYP2D6 to reveal the active phenol. By placing a methoxy at the 4-position or using a dimethoxy pattern, we sterically and electronically hinder the enzyme's ability to generate the critical phenolic pharmacophore.
Recommendation: For researchers aiming to develop non-addictive analgesics , the dimethoxyphenylcyclohexanol analogs serve as excellent lead compounds. They retain the "spinal" analgesic component (SNRI activity) while minimizing the "supraspinal" opioid component that leads to respiratory depression and abuse liability.
References
-
Friderichs, E., et al. "Receptor binding, analgesic and antitussive potency of tramadol and other selected opioids." Arzneimittel-Forschung, vol. 28, no. 1a, 1978, pp. 122-134.
-
Raffa, R. B., et al. "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic." Journal of Pharmacology and Experimental Therapeutics, vol. 260, no. 1, 1992, pp. 275-285.
-
Flick, K., et al. "Process for the preparation of cyclohexanol derivatives." U.S. Patent 3,652,589, 1972.[6]
-
Gillen, C., et al. "Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor." Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 362, 2000, pp. 116–121.
Sources
- 1. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]
- 2. ClinPGx [clinpgx.org]
- 3. WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. nioch.nsc.ru [nioch.nsc.ru]
Benchmarking the purity of synthesized 2-(2,3-Dimethoxyphenyl)cyclohexanol against a reference standard
A Senior Application Scientist's Guide to Purity Benchmarking: 2-(2,3-Dimethoxyphenyl)cyclohexanol
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of unwanted organic, inorganic, or solvent-related impurities, even at trace levels, can significantly impact the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, practical comparison of a newly synthesized batch of 2-(2,3-Dimethoxyphenyl)cyclohexanol against a certified reference standard.
Our objective is to move beyond a simple pass/fail assessment. We will dissect the "why" behind our multi-pronged analytical approach, demonstrating a self-validating system that ensures the highest degree of confidence in the final purity determination. This document is designed for fellow researchers, scientists, and drug development professionals who require a robust framework for purity validation.
Synthesis and Purification Strategy
The target compound, 2-(2,3-Dimethoxyphenyl)cyclohexanol, was synthesized via a Grignard reaction, a classic and effective method for forming carbon-carbon bonds. This specific pathway was chosen for its high potential yield and well-understood mechanism.
Synthesis Pathway: The synthesis involves the reaction of a Grignard reagent prepared from 1-bromo-2,3-dimethoxybenzene with cyclohexanone.
-
Step 1: Grignard Reagent Formation: 1-bromo-2,3-dimethoxybenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 2,3-dimethoxyphenylmagnesium bromide.
-
Step 2: Nucleophilic Addition: The Grignard reagent is then added to a solution of cyclohexanone in anhydrous THF at a controlled temperature (typically 0°C) to form the magnesium alkoxide salt of the desired product.
-
Step 3: Workup: The reaction is quenched with an aqueous solution of ammonium chloride to protonate the alkoxide, yielding the crude 2-(2,3-Dimethoxyphenyl)cyclohexanol.
Rationale for Purification: The crude product from a Grignard reaction is seldom pure. Potential impurities include:
-
Unreacted Starting Materials: Residual cyclohexanone and 1-bromo-2,3-dimethoxybenzene.
-
Byproducts: Biphenyl derivatives from the coupling of the Grignard reagent.
-
Degradation Products: Compounds formed during workup or storage.
A multi-step purification protocol was designed to systematically remove these impurities.
-
Liquid-Liquid Extraction: To remove water-soluble salts and polar impurities.[3]
-
Column Chromatography: A highly effective technique for separating the target compound from structurally similar impurities based on polarity. Silica gel was chosen as the stationary phase with a gradient elution of ethyl acetate in hexane.
-
Recrystallization: The final step to achieve high purity by slowly forming crystals from a supersaturated solution, effectively excluding remaining impurities from the crystal lattice.
Experimental Workflow for Purity Verification
A multi-modal analytical approach is essential for a comprehensive purity assessment. No single technique can definitively identify and quantify all possible impurities.[4] Our workflow integrates chromatographic and spectroscopic methods to provide orthogonal data, ensuring a trustworthy and holistic purity profile.
Caption: Overall workflow for purity benchmarking.
Analytical Methodologies and Protocols
The following section details the specific protocols employed. The choice of each technique is justified by its unique strengths in detecting different classes of impurities.
High-Performance Liquid Chromatography (HPLC)
Justification: HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic impurities.[5] A stability-indicating method using a Photodiode Array (PDA) detector was developed to ensure that any degradants could be separated and spectrally distinguished from the main peak.
Protocol:
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was used for optimal separation.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection: PDA detector scanning from 200-400 nm, with quantification at 278 nm.
-
Sample Preparation: Samples of the synthesized compound and the reference standard were accurately weighed and dissolved in acetonitrile to a final concentration of 1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Justification: GC-MS is unparalleled for the detection and identification of volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[2] The mass spectrometer provides definitive structural information on any separated impurity.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Scan Range: m/z 40-500.
-
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1.0 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Justification: NMR is a powerful tool not only for unambiguous structural confirmation but also for purity assessment.[6][7][8] ¹H NMR allows for the detection of proton-containing impurities, and their relative quantity can be estimated by integrating their signals against the main compound's signals. ¹³C NMR helps confirm the carbon skeleton and identify impurities lacking protons.
Protocol:
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative integration).
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Comparative Data Analysis
The purity of the synthesized 2-(2,3-Dimethoxyphenyl)cyclohexanol was benchmarked against the certified reference standard using the methodologies described. The results are summarized below.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Observations |
| HPLC-PDA | Purity (Area %) | 99.91% | 99.65% | A minor impurity peak at R.T. 7.8 min (0.21%) was detected. No corresponding peak in the reference. |
| GC-MS | Purity (Area %) | >99.9% | 99.72% | A small peak corresponding to residual cyclohexanone (0.15%) was identified. |
| ¹H NMR | Purity (by integration) | >99.5% | >99.5% | The spectrum was clean, with all peaks corresponding to the target structure. Impurities detected by other methods were below the NMR detection limit for this sample concentration. |
| Structure Confirmation | ¹H & ¹³C NMR | Consistent | Consistent | The chemical shifts and coupling constants of the synthesized material perfectly matched the reference standard, confirming the chemical identity.[7][9] |
Discussion and Conclusion
The comprehensive analytical strategy employed provides a high degree of confidence in the purity assessment of the synthesized 2-(2,3-Dimethoxyphenyl)cyclohexanol.
-
HPLC analysis revealed a purity of 99.65%, with a single minor, unidentified impurity. The PDA spectrum of this impurity was distinct from the main peak, confirming the method's specificity.
-
GC-MS analysis successfully identified a volatile impurity as unreacted cyclohexanone, quantifying it at 0.15%. This is a plausible process-related impurity that was not entirely removed during purification.
-
NMR spectroscopy provided definitive structural confirmation, matching the reference standard perfectly. The fact that impurities were not readily observed by NMR speaks to their low concentration, corroborating the high purity values obtained from the chromatographic techniques.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” . International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis . Journal of Chemical and Pharmaceutical Research. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]
-
Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide . University of Warwick. [Link]
-
Structural elucidation by NMR(1HNMR) . Slideshare. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . ResearchGate. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]
- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
A reliable HPLC-DAD method for simultaneous determination of related substances in TBI-166 active pharmaceutical ingredient . Acta Chromatographica. [Link]
-
A synthesis of 2-(2 : 3-dimethoxyphenyl)cyclohexanone . Journal of the Chemical Society (Resumed). [Link]
-
Synthesis of 2-(2′,6′-dimethoxy-4′-alkylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol analogs (1a–1f) . ResearchGate. [Link]
-
Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols . Journal of Chromatographic Science. [Link]
-
Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples . ARC Journals. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. arcjournals.org [arcjournals.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
